Technical Documentation Center

2-Amino-2-methylpent-4-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-methylpent-4-enoic acid
  • CAS: 64298-91-5

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: The Structural and Functional Dynamics of 2-Amino-2-methylpent-4-enoic Acid

Executive Summary As the frontier of drug development shifts toward biologics and complex macromolecules, native peptides often present severe pharmacokinetic limitations, including rapid renal clearance, poor cell perme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the frontier of drug development shifts toward biologics and complex macromolecules, native peptides often present severe pharmacokinetic limitations, including rapid renal clearance, poor cell permeability, and high susceptibility to proteolytic degradation. To engineer robust peptidomimetics, the strategic incorporation of non-canonical amino acids (ncAAs) is paramount[1].

Among these advanced building blocks, 2-Amino-2-methylpent-4-enoic acid (commonly known as α -allylalanine) serves as a transformative tool. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight, and its mechanistic application in the synthesis of hydrocarbon-stapled peptides[].

Physicochemical Profiling & Structural Architecture

To rationally design peptide therapeutics, one must first understand the fundamental properties of the building blocks. 2-Amino-2-methylpent-4-enoic acid is an α,α -disubstituted amino acid. Its molecular weight of 129.16 g/mol belies the dense functional utility packed into its compact framework[].

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 2-amino-2-methylpent-4-enoic acid
Common Synonyms α -allylalanine, (S)-2-Amino-2-methyl-4-pentenoic acid
CAS Number 96886-55-4 (S-enantiomer)
Molecular Formula C 6​ H 11​ NO 2​
Molecular Weight 129.16 g/mol
SMILES CC(N)(CC=C)C(O)=O
Appearance White to pale yellow crystalline powder
Causality of Structural Features

The structural architecture of this molecule is explicitly designed to solve two major challenges in peptide engineering:

  • The α -Methyl Group (Conformational Restriction): Unlike canonical amino acids, the addition of a methyl group at the alpha carbon restricts the conformational freedom of the peptide backbone. This steric hindrance strongly biases the peptide towards an α -helical conformation via the Thorpe-Ingold effect, inherently increasing the thermodynamic stability of the secondary structure[1].

  • The Terminal Alkene (Bio-orthogonal Reactivity): The pent-4-enoic acid side chain provides a reactive allyl handle. When placed at i and i+4 (or i+7 ) positions in a peptide sequence, the terminal alkenes can undergo Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form an all-hydrocarbon cross-link, or "staple"[].

Mechanistic Role in Peptide Engineering

The primary application of 2-Amino-2-methylpent-4-enoic acid is in the synthesis of stapled peptides. The hydrocarbon staple shields the hydrogen-bonded backbone from proteases and increases the overall hydrophobicity of the peptide, drastically improving cellular uptake.

Workflow Step1 1. Fmoc-SPPS Assembly (Resin Binding) Step2 2. Incorporate Unnatural Amino Acid (2-Amino-2-methylpent-4-enoic acid) Step1->Step2 Deprotect & Couple Step3 3. Ring-Closing Metathesis (RCM) (Grubbs Catalyst) Step2->Step3 On-Resin Stapling Step4 4. Cleavage & Deprotection (TFA Cocktail) Step3->Step4 Cross-link formed (-28 Da) Step5 5. Purification & Validation (HPLC / LC-MS) Step4->Step5 Isolate Peptide

Caption: Workflow of On-Resin Peptide Stapling using 2-Amino-2-methylpent-4-enoic acid.

Experimental Protocol: Incorporation and Hydrocarbon Stapling

This protocol outlines the solid-phase peptide synthesis (SPPS) and subsequent stapling workflow. As a best practice in application science, this methodology is designed as a self-validating system , ensuring that each chemical transformation is verified before proceeding.

Step 1: Resin Loading and Fmoc Deprotection
  • Action: Swell Rink Amide resin in Dimethylformamide (DMF). Treat with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.

  • Causality: Piperidine acts as a mild base to selectively cleave the Fmoc group via an E1cB mechanism without hydrolyzing the peptide-resin bond.

  • Validation: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

Step 2: Coupling of 2-Amino-2-methylpent-4-enoic acid
  • Action: Pre-activate Fmoc-2-Amino-2-methylpent-4-enoic acid (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours.

  • Causality: α,α -disubstituted amino acids are highly sterically hindered, making standard coupling notoriously difficult. HATU is chosen over standard carbodiimides (like DIC) because it generates a highly reactive 7-aza-OBt ester intermediate, which efficiently overcomes the steric bulk of the α -methyl group.

  • Validation: Perform a Kaiser test. A negative (yellow) result indicates complete coupling. If positive, perform a double coupling cycle.

Step 3: Ring-Closing Metathesis (RCM)
  • Action: Wash the resin with anhydrous 1,2-dichloroethane (DCE). Add 10 mol% Grubbs' First-Generation Catalyst dissolved in DCE. Agitate under argon for 2 hours at room temperature.

  • Causality: Grubbs' catalyst facilitates the metathesis of the two terminal alkenes. DCE is utilized as the solvent because it swells the resin optimally while maintaining the stability of the Ruthenium catalyst. Argon prevents catalyst poisoning by ambient oxygen or moisture.

  • Validation: Cleave a micro-aliquot of the resin using TFA/TIPS/H 2​ O (95:2.5:2.5). Analyze via LC-MS. The successfully stapled peptide will show a definitive mass shift of -28 Da (loss of ethylene gas) compared to the linear precursor.

Step 4: Global Cleavage and Deprotection
  • Action: Treat the resin with TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate the final peptide in cold diethyl ether.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. Triisopropylsilane (TIPS) acts as a scavenger to quench reactive carbocations, preventing the re-alkylation of the peptide.

Analytical Validation & Synthesis

Monitoring the purity, solubility, and crystallization of non-UV active precursors like 2-Amino-2-methylpent-4-enoic acid requires specialized techniques. Because the molecule lacks a conjugated π -system (no UV chromophore), standard UV-Vis HPLC is insufficient.

Recent advancements have demonstrated that the integration of Evaporative Light Scattering Detection (ELSD) with automated robotic sampling provides reliable thermodynamic solubility profiles for α -allylalanine[4]. ELSD evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles, making it ideal for aliphatic amino acids. Furthermore, the asymmetric synthesis of these α,α -disubstituted amino acids is highly dependent on the diastereoselective alkylation of camphor-based tricyclic iminolactones, which ensures the high enantiomeric excess required for biological applications[5].

References

  • Title : Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source : MDPI (Biomolecules) URL :[Link]

  • Title : Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling Source : Reaction Chemistry & Engineering (RSC Publishing) URL :[Link]

  • Title : Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic Iminolactone Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : (S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99+% Source : Fisher Scientific / Thermo Fisher URL :[Link]

Sources

Exploratory

A Technical Guide to the Stereochemical Properties of (R)- and (S)-2-Amino-2-methylpent-4-enoic Acid

Executive Summary The introduction of stereochemical complexity into bioactive molecules is a cornerstone of modern drug discovery. Chiral molecules, particularly enantiomers, often exhibit profoundly different pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of stereochemical complexity into bioactive molecules is a cornerstone of modern drug discovery. Chiral molecules, particularly enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical overview of the stereochemical properties of (R)- and (S)-2-Amino-2-methylpent-4-enoic acid, a pair of non-proteinogenic α,α-disubstituted amino acids. The presence of a quaternary chiral center at the α-carbon presents unique synthetic challenges and imparts valuable conformational constraints when these amino acids are incorporated into peptides. This document will detail the stereoselective synthesis, analytical characterization, and potential applications of these enantiomers, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomerism in α,α-Disubstituted Amino Acids

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, being non-superimposable mirror images, interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or even harmful.

α,α-Disubstituted amino acids, such as (R)- and (S)-2-Amino-2-methylpent-4-enoic acid (also known as α-allyl-α-methylglycine), are of particular interest. The quaternary α-carbon atom introduces significant steric hindrance, which can:

  • Increase the metabolic stability of peptides by making them resistant to enzymatic degradation.[1]

  • Induce specific secondary structures (e.g., helices or turns) in peptides.[1]

  • Serve as valuable chiral building blocks in the synthesis of complex natural products and pharmaceuticals.[2]

The allyl group in the side chain of 2-Amino-2-methylpent-4-enoic acid provides a versatile functional handle for further chemical modifications, such as ring-closing metathesis to form cyclic amino acids.[2][3]

This guide will now delve into the practical aspects of synthesizing and characterizing the individual (R) and (S) enantiomers of this intriguing amino acid.

Part 1: Stereoselective Synthesis

The construction of a quaternary stereocenter is a formidable challenge in organic synthesis. The simultaneous control over the placement of four different substituents around a single carbon atom requires sophisticated asymmetric methodologies.

Synthetic Strategies

Several strategies have been developed for the asymmetric synthesis of α,α-disubstituted amino acids:

  • Alkylation of Chiral Enolate Equivalents: This is a widely used method where a chiral auxiliary is used to direct the stereoselective alkylation of an amino acid precursor. The Schöllkopf bis-lactim ether method and Evans' oxazolidinone auxiliaries are classic examples.

  • Asymmetric Strecker Reaction: This involves the enantioselective addition of cyanide to a ketimine, followed by hydrolysis to the amino acid.

  • Alkylation of Metal Complexes: Chiral ligands coordinated to a metal ion can create a chiral environment that directs the stereoselective alkylation of an amino acid Schiff base.[4]

A successful approach for the synthesis of (S)-α-allylalanine has been reported involving the alkylation of a chiral nickel(II) Schiff base complex.[4] This method offers high diastereoselectivity and allows for the recovery of the chiral auxiliary.

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the asymmetric synthesis of (S)-2-Amino-2-methylpent-4-enoic acid based on the use of a chiral nickel(II) complex.

Synthetic_Workflow cluster_synthesis Stereoselective Synthesis Ala Alanine Complex Formation of Chiral Ni(II) Complex Ala->Complex Aux (S)-Chiral Auxiliary (e.g., (S)-BPB) Aux->Complex NiCl2 NiCl₂ NiCl2->Complex Alkylation Diastereoselective Alkylation with Allyl Bromide Complex->Alkylation Separation Chromatographic Separation of Diastereomers Alkylation->Separation Hydrolysis Acid Hydrolysis Separation->Hydrolysis Product (S)-2-Amino-2-methyl- pent-4-enoic acid Hydrolysis->Product RecoveredAux Recovered Chiral Auxiliary Hydrolysis->RecoveredAux

Caption: Asymmetric synthesis of (S)-2-Amino-2-methylpent-4-enoic acid.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example for the synthesis of the (S)-enantiomer, adapted from the literature on alkylating chiral nickel(II) complexes.[4]

  • Formation of the Chiral Ni(II) Complex:

    • To a solution of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and alanine in methanol, add an equimolar amount of nickel(II) chloride hexahydrate.

    • Add sodium hydroxide and stir at room temperature until the complex formation is complete, as monitored by thin-layer chromatography (TLC).

    • Isolate the chiral nickel(II) complex by filtration and wash with water and ethanol.

  • Diastereoselective Alkylation:

    • Suspend the dried nickel(II) complex in dimethylformamide (DMF).

    • Add powdered sodium hydroxide as a base.

    • Add allyl bromide dropwise at room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with dichloromethane.

    • Purify the resulting mixture of diastereomeric alkylated complexes by column chromatography on silica gel.

  • Hydrolysis and Isolation:

    • Take the desired diastereomer and dissolve it in 6M hydrochloric acid.

    • Heat the mixture at reflux for several hours to hydrolyze the complex and the Schiff base.

    • After cooling, extract the aqueous layer with ether to remove the chiral auxiliary.

    • The aqueous layer containing the amino acid hydrochloride can be further purified by ion-exchange chromatography.

    • Lyophilization of the appropriate fractions will yield the pure (S)-2-Amino-2-methylpent-4-enoic acid hydrochloride.

To synthesize the (R)-enantiomer, one would start with the (R)-enantiomer of the chiral auxiliary.

Part 2: Stereochemical Characterization and Analysis

Confirming the absolute configuration and enantiomeric purity of the synthesized amino acids is a critical step. A combination of analytical techniques is typically employed.

Analytical Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of a chiral compound. Separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. For amino acids, common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin-based columns), ligand-exchange columns, and Pirkle-type columns.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall chemical structure of the molecule. The use of chiral shift reagents can sometimes allow for the differentiation of enantiomers in the NMR spectrum.

  • Optical Rotation: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, wavelength, and temperature). The (S)-enantiomer is denoted as levorotatory (-) and the (R)-enantiomer as dextrorotatory (+), or vice-versa, which must be determined experimentally.[8]

  • X-ray Crystallography: This is the only technique that can unambiguously determine the absolute configuration of a molecule in the solid state. However, it requires the formation of high-quality single crystals, which can be challenging.

Physicochemical and Analytical Data
Property(S)-2-Amino-2-methylpent-4-enoic acid(R)-2-Amino-2-methylpent-4-enoic acid
Synonyms (S)-α-Allylalanine, (S)-2-Amino-2-methyl-4-pentenoic acid(R)-α-Allylalanine, (R)-2-Amino-2-methyl-4-pentenoic acid
CAS Number 96886-55-4[9]Not readily available
Molecular Formula C₆H₁₁NO₂[9]C₆H₁₁NO₂
Molecular Weight 129.16 g/mol 129.16 g/mol
Appearance White to pale cream or pale yellow powder[10]Data not available
Purity ≥97%[9]Data not available
Enantiomeric Excess (ee) ≥99.0%[10]Data not available
Optical Rotation [α]D: Data not publicly available[α]D: Data not publicly available
HPLC Retention Time Data not publicly available6.2 min (as hydrochloride salt, specific conditions)[11]
Analytical Workflow

The following diagram illustrates a typical workflow for the stereochemical analysis of a newly synthesized batch of 2-Amino-2-methylpent-4-enoic acid.

Analytical_Workflow cluster_analysis Stereochemical Analysis Start Synthesized Amino Acid (Crude Product) NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Struct_Confirm Structural Confirmation NMR->Struct_Confirm Chiral_HPLC Chiral HPLC Analysis Struct_Confirm->Chiral_HPLC Structure OK EE_Confirm Enantiomeric Excess (ee) Determination Chiral_HPLC->EE_Confirm Polarimetry Polarimetry EE_Confirm->Polarimetry ee ≥ 99% Rotation_Confirm Optical Rotation Measurement Polarimetry->Rotation_Confirm Final Enantiomerically Pure Product with Confirmed Structure and Stereochemistry Rotation_Confirm->Final

Caption: Workflow for the stereochemical analysis of the title compounds.

Detailed Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Start with a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) as they show broad selectivity for underivatized amino acids.[5]

    • Alternatively, a ligand-exchange column can be used, which will require the addition of a metal salt (typically CuSO₄) to the mobile phase.

  • Mobile Phase Screening:

    • For a CHIROBIOTIC T column, begin with a polar organic mode using methanol/acetic acid/triethylamine (e.g., 100/0.1/0.1 v/v/v).

    • If separation is not achieved, screen different organic modifiers (acetonitrile, ethanol) and vary the concentration of the acidic and basic additives.

    • For ligand-exchange chromatography, use an aqueous mobile phase with a copper salt (e.g., 2 mM CuSO₄) and a small percentage of an organic modifier like methanol.

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.

    • Ensure the method is robust by testing small variations in the mobile phase composition.

  • Detection:

    • Detection can be performed using a UV detector at a low wavelength (e.g., 210 nm) or with a mass spectrometer for higher sensitivity and specificity.

Part 3: Biological and Pharmacological Significance

The (S)-enantiomer, (S)-2-Amino-2-methylpent-4-enoic acid, has been identified as a versatile tool in several areas of biochemical research:

  • Enzyme Catalysis Studies: It is used to investigate substrate specificity and enzyme-inhibitor interactions. Its structure can be used to probe the active sites of enzymes, aiding in the design of potent and specific enzyme inhibitors.

  • Neuroscience: It serves as a model compound for studying amino acid neurotransmitters, which can help in understanding synaptic transmission and developing therapies for neurological disorders.

  • Biochemical Engineering: This compound is employed in the optimization of bioprocesses for producing other valuable amino acid derivatives.

Part 4: Applications in Drug Development

The unique structural features of (R)- and (S)-2-Amino-2-methylpent-4-enoic acid make them valuable building blocks in drug development:

  • Peptidomimetics: Incorporation into peptide-based drug candidates can enhance their stability and constrain their conformation, potentially leading to increased potency and selectivity.[1]

  • Chiral Scaffolds: The enantiomerically pure forms can serve as starting materials for the synthesis of more complex chiral molecules. The allyl side chain is particularly useful for further elaboration.[2][3]

  • Probes for Mechanistic Studies: These amino acids can be used to study the mechanisms of enzymes and receptors, providing valuable insights for drug design.

Conclusion

(R)- and (S)-2-Amino-2-methylpent-4-enoic acid represent a fascinating pair of enantiomers whose stereochemical properties are of significant interest to the scientific community. The challenges associated with their stereoselective synthesis are offset by their potential to create more stable and conformationally defined peptides and other complex chiral molecules. A thorough understanding and application of modern asymmetric synthesis and analytical techniques are crucial for unlocking their full potential in research and drug development. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for scientists working with these and other α,α-disubstituted amino acids.

References

  • Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids: Preparation and Alkylation of Monocyclic Iminolactones Derived from α-Methyl trans-Cinnamaldehyde. The Journal of Organic Chemistry, 64(18), 6586–6603. [Link]

  • Curto, J. M., Dickstein, J. S., Berritt, S., & Kozlowski, M. C. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 1948–1951. [Link]

  • Belokon, Y. N., Bulychev, A. G., Vitt, S. V., Struchkov, Y. T., Batsanov, A. S., Timofeeva, T. V., Tsyryapkin, V. A., Ryzhov, M. G., Lysova, L. A., Bakhmutov, V. I., & Belikov, V. M. (1986). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1873. [Link]

  • Curto, J. M., Dickstein, J. S., Berritt, S., & Kozlowski, M. C. (2014). Asymmetric synthesis of α-allyl-α-aryl α-amino acids by tandem alkylation/π-allylation of α-iminoesters. PubMed, 24666394. [Link]

  • Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. (n.d.). CNR-IRIS.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). Royal Society of Chemistry.
  • Enantiomerically pure α-amino acids and their derivatives are vital synthetic building blocks in organic synthesis and play an integral role in biological research. The α,α-disubstituted α-amino acid structural motif is found in natural products and has been utilized by the pharmaceutical industry in numerous antibiotics. Peptides with one or more α,α-disubstituted α-amino acid counterparts confer increased stability under physiological conditions and stabilize secondary structure motifs. (n.d.). PubMed Central.
  • (S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99+%. (n.d.). Thermo Fisher Scientific.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 174–184. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • 2-amino-2-methylpent-4-enoic acid. (n.d.). CymitQuimica.
  • 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Amino-4-methylpent-4-enoic acid. (n.d.). PubChem.
  • (2R)-2-Methylpent-4-enoic acid. (n.d.). Wikipedia.
  • 2-amino-4-methyl-pent-4-enoic acid 3566-52-7 wiki. (n.d.). GuideChem.
  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. (n.d.). Royal Society of Chemistry.
  • Synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids by Sonogashira reactions and their potential use as highly selective potent inhibitors of aldose reductase. (n.d.). Royal Society of Chemistry.
  • (S)-2-Amino-2-methylpent-4-enoic acid. (n.d.). Fluorochem.
  • Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. (n.d.). SciELO.
  • Cook, C. W., Viola, D., Byrne, S., & d'Aubigny, C. D. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.
  • Organic & Biomolecular Chemistry. (2024, May 15). Royal Society of Chemistry.
  • Variations of optical rotation angle of (R)-(+) and (S)-(−)-limonene... (n.d.). ResearchGate.
  • (S)-2-Amino-4-pentenoic acid. (n.d.). J-GLOBAL.
  • Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. (2010, February 4). ACS Publications.
  • 2-keto-4-methyl-pent-3-enoic acid methyl ester - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • (R)-2-Amino-2-methylpent-4-enoic acid. (n.d.). A2B Chem.
  • (2S)-2-amino-4-methyl-4-pentenoic acid. (n.d.). PubChem.

Sources

Foundational

Engineering the Future of Biotherapeutics: The Role of 2-Amino-2-methylpent-4-enoic Acid in Unnatural Amino Acid Mutagenesis

Executive Summary As a Senior Application Scientist, I approach protein engineering not merely as a sequence of ligations, but as a manipulation of thermodynamic landscapes. The unnatural amino acid (UAA) 2-Amino-2-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach protein engineering not merely as a sequence of ligations, but as a manipulation of thermodynamic landscapes. The unnatural amino acid (UAA) 2-Amino-2-methylpent-4-enoic acid (also known as α-methyl-allylglycine) represents a masterclass in this philosophy. By combining an α-methyl group with a terminal alkene, this molecule serves a dual purpose: it entropically forces the polypeptide backbone into a stabilized α-helical conformation, and it provides a bioorthogonal handle for covalent cross-linking[]. This whitepaper explores the structural causality, translational incorporation bottlenecks, and self-validating protocols required to leverage this UAA in modern drug development.

Structural & Thermodynamic Rationale

The causality behind selecting 2-Amino-2-methylpent-4-enoic acid lies in its unique stereochemistry. Canonical amino acids possess an α-hydrogen, allowing significant flexibility in their phi (Φ) and psi (Ψ) dihedral angles. Replacing this hydrogen with a methyl group induces the Thorpe-Ingold effect (angle compression), which drastically restricts backbone flexibility. This pre-organizes the peptide into an α-helix, significantly reducing the entropic cost of folding[2].

Furthermore, the terminal alkene (allyl group) is chemically inert in standard biological systems but highly reactive under specific catalytic conditions. This makes it an ideal candidate for 2[2].

Overcoming Translational Bottlenecks in Genetic Code Expansion (GCE)

Incorporating α-methyl UAAs into living systems presents a significant thermodynamic and steric challenge. The peptidyl transferase center (PTC) of the wild-type ribosome has evolved over billions of years to accommodate α-hydrogen amino acids. Introducing an α-methyl group causes steric clashes within the PTC, severely reducing translation efficiency.

To overcome this, we utilize Genetic Code Expansion (GCE) via stop codon suppression (typically the amber codon, UAG)[3]. This requires an engineered Orthogonal Translation System (OTS) consisting of a mutant aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. Recent advancements in 4 and translation-independent acylation have enabled the efficient in vivo incorporation of these bulky, non-proteinogenic monomers[4].

GCE_Workflow UAA 2-Amino-2-methylpent-4-enoic acid (UAA) OTS Orthogonal aaRS/tRNA (e.g., PylRS variant) UAA->OTS Aminoacylation Ribosome Engineered Ribosome (Accommodates α-methyl) OTS->Ribosome Charged tRNA mRNA Target mRNA (UAG Amber Codon) mRNA->Ribosome Translation Protein UAA-Incorporated Target Protein Ribosome->Protein Elongation

Fig 1: Genetic Code Expansion workflow for α-methyl UAA incorporation via amber suppression.

Bioorthogonal Applications: From Stapling to Click Chemistry

Once incorporated, the alkene side chain of 2-Amino-2-methylpent-4-enoic acid unlocks two primary engineering pathways:

  • Protein Stapling (Ring-Closing Metathesis): By genetically encoding two 2-Amino-2-methylpent-4-enoic acid residues at i and i+4 (one helical turn) or i and i+7 (two helical turns) positions, we can execute a Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[2]. This forms an all-carbon macrocyclic bridge that locks the helix in place, rendering it highly resistant to proteolytic degradation and[].

  • Bioorthogonal Labeling: The terminal alkene can participate in photo-triggered click chemistry (e.g., tetrazole photoclick cycloadditions) or inverse electron-demand Diels-Alder (IEDDA) reactions, allowing for5 in live cells[5].

Stapling_Mechanism Linear Linear Polypeptide (with two UAA residues) Helix α-Helical Pre-organization (Thorpe-Ingold Effect) Linear->Helix Folding RCM Ring-Closing Metathesis (RCM) Helix->RCM Substrate Catalyst Grubbs' Catalyst (Ru-based) Catalyst->RCM Catalysis Stapled All-Carbon Stapled Protein (Protease Resistant) RCM->Stapled Ethylene release (-28 Da)

Fig 2: Mechanism of protein stapling via Ring-Closing Metathesis of terminal alkene side chains.

Self-Validating Experimental Protocols

Trustworthiness in protein engineering requires protocols that inherently validate their own success. Below are the field-proven methodologies for utilizing this UAA.

Protocol A: In Vivo Incorporation via Amber Suppression

Objective: Site-specific incorporation of 2-Amino-2-methylpent-4-enoic acid into a target protein using an engineered OTS. Causality & Validation: We utilize a superfolder GFP (sfGFP) reporter with a TAG codon at a permissive site (e.g., Y151TAG). The emergence of fluorescence strictly depends on the presence of the UAA, providing a self-validating visual and quantifiable metric that the orthogonal aaRS is faithful and not misincorporating canonical amino acids.

  • Co-Transformation: Transform E. coli BL21(DE3) with an OTS plasmid (encoding the engineered PylRS/tRNAPyl pair) and a reporter plasmid (encoding sfGFP-151TAG).

  • Culture & Supplementation: Grow cells in Terrific Broth (TB) at 37°C. At an OD600 of 0.6, supplement the media with 2 mM 2-Amino-2-methylpent-4-enoic acid.

  • Induction: Induce expression with 1 mM IPTG and 0.2% L-arabinose. Shift temperature to 25°C for 16 hours to favor proper folding.

  • Validation: Measure whole-cell fluorescence (Ex: 488 nm, Em: 510 nm). A >50-fold increase in fluorescence compared to a non-supplemented control validates successful incorporation.

Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis (Protein Stapling)

Objective: Covalently cross-link two incorporated alkene UAAs to form a stabilized α-helix. Causality & Validation: Pure aqueous environments induce Ru-catalyst aggregation. We use 10% tert-butanol as a co-solvent to provide a micro-hydrophobic environment that solubilizes the Grubbs catalyst while preserving the protein's native fold. The reaction is self-validating via Mass Spectrometry: a successful RCM releases one molecule of ethylene gas, resulting in an exact mass shift of -28.03 Da.

  • Buffer Exchange: Dialyze the purified UAA-containing protein into RCM Buffer (20 mM Sodium Phosphate, pH 7.4, 150 mM NaCl, 10% tert-butanol).

  • Degassing: Sparge the buffer with Argon for 15 minutes. Oxygen quenches the Ruthenium catalyst.

  • Catalysis: Add 1st Generation Grubbs Catalyst (dissolved in minimal DMF) to a final concentration of 10 mol% relative to the protein.

  • Incubation: Incubate at 25°C for 4 hours under constant Argon flow to drive off ethylene gas (pushing the equilibrium forward).

  • Validation: Analyze via Intact Protein LC-MS. Confirm the -28 Da mass shift. Any +16 Da shift indicates catalyst oxidation, requiring stricter anaerobic conditions.

Quantitative Data & Comparative Analysis

To understand the engineering impact of 2-Amino-2-methylpent-4-enoic acid, we must compare its physicochemical profile to canonical alternatives.

Table 1: Comparative Advantages in Protein Engineering

ParameterCanonical Amino Acid (e.g., Alanine)2-Amino-2-methylpent-4-enoic acidFunctional Impact
Side-Chain Reactivity Inert (Aliphatic)Terminal AlkeneEnables Ru-catalyzed RCM and bioorthogonal click chemistry.
Backbone Conformation Flexible (Standard Φ/Ψ angles)Highly Restricted (α-methyl effect)Entropically drives α-helix formation (Thorpe-Ingold effect).
Protease Susceptibility High (Readily cleaved)Extremely LowSteric bulk of the α-methyl group blocks protease active sites.
Mass Spectrometry Shift N/A-28 Da (Post-RCM)Provides a definitive, self-validating metric for cross-linking.

References

  • Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research Source: BiteSize Bio URL:[Link]

  • Unusual Amino Acids in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers Source: Journal of Microbiology URL:[Link]

  • Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual Labeling Source: PMC / NSF URL:[Link]

Sources

Exploratory

Conformational dynamics of 2-Amino-2-methylpent-4-enoic acid in aqueous solution

An In-depth Technical Guide to the Conformational Dynamics of 2-Amino-2-methylpent-4-enoic Acid in Aqueous Solution Abstract This technical guide outlines a comprehensive, integrated strategy for characterizing the confo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Conformational Dynamics of 2-Amino-2-methylpent-4-enoic Acid in Aqueous Solution

Abstract

This technical guide outlines a comprehensive, integrated strategy for characterizing the conformational dynamics of the non-proteinogenic amino acid, 2-Amino-2-methylpent-4-enoic acid (AMPA), in an aqueous solution. We detail a synergistic approach that leverages the empirical strengths of Nuclear Magnetic Resonance (NMR) spectroscopy with the detailed atomic-level insights from Molecular Dynamics (MD) simulations and high-accuracy Quantum Mechanics (QM) calculations. This guide provides researchers, scientists, and drug development professionals with a robust framework for elucidating the conformational landscape of novel amino acid analogs. The methodologies described herein are designed to yield a thorough understanding of the structural preferences and dynamic behavior of AMPA, which is crucial for its potential application in peptidomimetics and rational drug design.

Introduction

2-Amino-2-methylpent-4-enoic acid (AMPA) is a non-proteinogenic α-amino acid characterized by two key structural modifications: an α-methyl group and an unsaturated pent-4-enoic acid side chain.[1][2][3][4] These features distinguish it from the 20 proteinogenic amino acids and are expected to impart unique conformational properties. The α-methylation restricts the flexibility of the peptide backbone, a property often exploited in medicinal chemistry to enhance proteolytic stability and to favor specific secondary structures in peptides.[5][6][7] The unsaturated side chain introduces further steric and electronic factors that influence its conformational preferences.

Understanding the three-dimensional structure and dynamic behavior of amino acids in aqueous solution is fundamental to comprehending their biological function and for their application in drug discovery. The "bioactive conformation" hypothesis posits that the biological activity of a molecule is dependent on the specific conformation it adopts when binding to its target. Therefore, a detailed characterization of the conformational ensemble of AMPA in a physiologically relevant aqueous environment is a prerequisite for its rational incorporation into therapeutic peptides or peptidomimetics.[8]

This guide presents an integrated experimental and computational workflow to comprehensively explore the conformational dynamics of AMPA. We will detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy to obtain experimental restraints on the average conformation, complemented by Molecular Dynamics (MD) simulations to map the conformational energy landscape and visualize dynamic transitions.[9][10] Finally, Quantum Mechanics (QM) calculations will be employed to refine the energetics of the most populated conformers.[11]

Theoretical Background: The Conformational Landscape of AMPA

The conformational flexibility of AMPA is primarily determined by the rotation around several key single bonds. The principal dihedral angles that define its conformation are:

  • Backbone Dihedrals:

    • Φ (Phi): C-N-Cα-C'

    • Ψ (Psi): N-Cα-C'-N

  • Side-Chain Dihedrals:

    • χ1 (Chi1): N-Cα-Cβ-Cγ

    • χ2 (Chi2): Cα-Cβ-Cγ-Cδ

    • χ3 (Chi3): Cβ-Cγ-Cδ-Cε

The presence of the α-methyl group is expected to significantly restrict the sterically allowed regions of the Ramachandran plot (Φ and Ψ angles) compared to a standard amino acid like alanine. This steric hindrance can pre-organize the backbone into specific conformations. The vinyl group at the end of the side chain also introduces steric bulk and specific electronic properties that will influence the preferred rotamers for χ2 and χ3. Intramolecular hydrogen bonding between the amino and carboxyl groups, as well as interactions with the surrounding water molecules, will play a crucial role in stabilizing certain conformations.

Experimental Approach: Elucidating Conformational Preferences with NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution as it provides time-averaged and spatially-averaged structural information.[12][13][14][15]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve AMPA in D₂O (99.9% D) ph_adjust Adjust pD to ~7.0 with NaOD/DCl prep->ph_adjust sample Transfer to NMR Tube ph_adjust->sample nmr_acq Acquire Spectra on a High-Field Spectrometer (e.g., 600 MHz) sample->nmr_acq Insert Sample spec1d 1D ¹H Spectrum nmr_acq->spec1d spec2d_cosy 2D COSY nmr_acq->spec2d_cosy spec2d_noesy 2D NOESY/ROESY nmr_acq->spec2d_noesy spec_j J-Coupling Analysis nmr_acq->spec_j assign Resonance Assignment nmr_acq->assign Process Data noe_int NOE/ROE Integration (Distance Restraints) assign->noe_int j_couple ³J-Coupling Measurement (Dihedral Restraints) assign->j_couple model 3D Conformational Model (Ensemble Averaged) noe_int->model karplus Karplus Equation j_couple->karplus karplus->model Computational_Workflow cluster_md Molecular Dynamics (MD) Simulation cluster_qm Quantum Mechanics (QM) Calculations md_setup System Setup md_param Parameterize AMPA (e.g., GAFF) md_setup->md_param md_solvate Solvate in Water Box (e.g., TIP3P) md_param->md_solvate md_ions Add Ions for Neutrality md_solvate->md_ions md_sim Simulation Protocol md_min Energy Minimization md_sim->md_min md_equil Equilibration (NVT, NPT) md_min->md_equil md_prod Production Run (e.g., 1 µs) md_equil->md_prod md_analysis Trajectory Analysis md_prod->md_analysis md_dihedral Dihedral Distributions md_analysis->md_dihedral md_cluster Clustering Analysis md_analysis->md_cluster md_rdf Radial Distribution Functions md_analysis->md_rdf qm_select Select Low-Energy Conformers from MD md_cluster->qm_select Identify Representative Structures qm_calc Perform QM Calculations qm_select->qm_calc qm_method Method: DFT (e.g., B3LYP) Basis Set: e.g., 6-31G* qm_calc->qm_method qm_solvent Implicit Solvent Model (PCM) qm_calc->qm_solvent qm_geo Geometry Optimization qm_calc->qm_geo qm_energy Calculate Relative Energies qm_geo->qm_energy

Caption: Integrated workflow for computational analysis of AMPA.

Protocol 3: Molecular Dynamics (MD) Simulations

MD simulations provide a time-resolved trajectory of all atoms in the system, offering insights into the conformational landscape and dynamics. [9][10][16][17]

  • System Setup:

    • Parameterization: Generate a molecular topology and parameters for AMPA using a suitable force field, such as the General Amber Force Field (GAFF).

    • Solvation: Place the AMPA molecule in the center of a cubic or triclinic box of explicit water molecules (e.g., TIP3P water model). Ensure a minimum distance of 10-12 Å between the solute and the box edge to avoid periodic boundary condition artifacts. [18] * Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Simulation Protocol:

    • Energy Minimization: Perform a series of energy minimization steps (e.g., steepest descent followed by conjugate gradient) to relax the initial structure and remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble), followed by a period of equilibration at constant pressure (NPT ensemble) to allow the system density to relax.

    • Production Run: Conduct a long production simulation (e.g., 1 microsecond) in the NPT ensemble, saving the atomic coordinates at regular intervals (e.g., every 10 ps). [9]3. Trajectory Analysis:

    • Dihedral Analysis: Plot the time evolution and probability distributions of the key dihedral angles (Φ, Ψ, χ1, χ2, χ3).

    • Clustering: Use a clustering algorithm (e.g., RMSD-based) to group similar conformations and identify the most populated conformational states.

    • Solvation Analysis: Calculate radial distribution functions (RDFs) between solute atoms and water molecules to understand the hydration shell structure.

Protocol 4: Quantum Mechanics (QM) Calculations

QM calculations provide highly accurate energy values for specific molecular geometries, which can be used to validate the force field used in MD simulations and to refine the relative energies of the most important conformers. [11][19][20]

  • Structure Selection: From the MD trajectory, extract representative structures for the most populated clusters (e.g., the central structure of each cluster).

  • Calculation Setup:

    • Method: Choose a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP, which offers a good balance of accuracy and computational cost. [11] * Basis Set: Employ a Pople-style basis set, such as 6-31G(d), for initial optimizations.

    • Solvent Model: Include the effects of the aqueous solvent using an implicit solvent model, such as the Polarizable Continuum Model (PCM).

  • Execution:

    • Geometry Optimization: Perform a full geometry optimization for each selected conformer.

    • Energy Calculation: Calculate the single-point energy of the optimized structures to determine their relative stabilities.

Integration of Experimental and Computational Data

The true power of this approach lies in the integration of data from all three methodologies.

  • NMR Restraints in MD: The distance restraints from NOESY/ROESY and dihedral restraints from J-couplings can be used to perform a "restrained" MD simulation, guiding the simulation to sample conformations consistent with the experimental data.

  • Validation of MD: The populations of conformers identified through clustering analysis in the MD simulation can be compared with the ensemble-averaged data from NMR.

  • QM Refinement: The relative energies of the major conformers from MD can be refined with higher-accuracy QM calculations to provide a more precise understanding of their relative populations.

The final output should be a comprehensive model of the conformational landscape of AMPA, presented in a table that summarizes the key findings.

Table 1: Summary of Conformational Analysis of AMPA

Conformer IDPopulation (MD)Relative Energy (QM) (kcal/mol)Key Dihedral Angles (Φ, Ψ, χ1, χ2)Key NOEs (Observed/Predicted)³J(Hα-Hβ) (Hz) (Observed/Predicted)
1 0.00
2
3
...

Implications for Drug Development and Further Research

The detailed conformational model of AMPA provides a structural foundation for its use in drug design.

  • Peptidomimetic Design: By understanding the inherent conformational preferences of AMPA, it can be strategically placed within a peptide sequence to induce or stabilize a desired secondary structure (e.g., a specific turn or helical conformation).

  • Structure-Activity Relationship (SAR): A library of AMPA-containing peptides can be synthesized and tested for biological activity. The conformational data will be crucial for interpreting the SAR and understanding how structural changes impact function.

  • Future Directions: Further studies could investigate how the conformational dynamics of AMPA are influenced by factors such as pH, temperature, or binding to a biological target. This would provide a more complete picture of its behavior in diverse physiological environments.

Conclusion

The integrated approach of NMR spectroscopy, molecular dynamics simulations, and quantum mechanics calculations provides a powerful and self-validating framework for the in-depth characterization of the conformational dynamics of 2-Amino-2-methylpent-4-enoic acid in aqueous solution. The detailed protocols and analysis strategies outlined in this guide will enable researchers to build a comprehensive model of its conformational landscape, paving the way for its rational application in the development of novel peptide-based therapeutics.

References

  • Butts, C. et al. (2007). Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

  • Sprik, M. et al. (2015). Ab Initio Molecular Dynamics Simulations of Amino Acids in Aqueous Solutions: Estimating pKa Values from Metadynamics Sampling. The Journal of Physical Chemistry B. Available at: [Link]

  • Kuffel, D. et al. (2015). Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. PLoS ONE. Available at: [Link]

  • Kuhlman, B. et al. (2008). Using quantum mechanics to improve estimates of amino acid side chain rotamer energies. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

  • Vrabec, J. et al. (2011). Water activity coefficients in aqueous amino acid solutions by molecular dynamics simulation: 1. Force field development. Molecular Simulation. Available at: [Link]

  • Vestergaard, M. et al. (2021). Charge State Dependence of Amino Acid Propensity at Water Surface: Mechanisms Elucidated by Molecular Dynamics Simulations. The Journal of Physical Chemistry A. Available at: [Link]

  • Ahmad, M. et al. (2019). Topological Water Network Analysis Around Amino Acids. Molecules. Available at: [Link]

  • Ramachandran, G.N. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Ribeiro, A.A. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry. Available at: [Link]

  • Prestegard, J.H. et al. (2001). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. eLS. Available at: [Link]

  • Williamson, M.P. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. Available at: [Link]

  • von Lilienfeld, O.A. et al. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation. Available at: [Link]

  • d'Ischia, M. et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. Available at: [Link]

  • Arús-Pous, J. et al. (2025). [2501.03766v3] A fragmentation and reassembly approach for the simulation of proteins in quantum computers. arXiv.org. Available at: [Link]

  • Zbilut, J.P. et al. (2005). Electronic properties of amino acid side chains: Quantum mechanics calculation of substituent effects. ResearchGate. Available at: [Link]

  • d'Ischia, M. et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Amino-4-methylpent-4-enoic acid. PubChem. Available at: [Link]

  • NIST (n.d.). 2-Amino-4-methyl pentenoic acid. NIST WebBook. Available at: [Link]

  • Aurelio, L. et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Available at: [Link]

  • Anaspec (n.d.). Methylated Amino Acids. Anaspec. Available at: [Link]

  • Fairlie, D.P. (2016). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry. Available at: [Link]

  • Wikipedia (n.d.). (2R)-2-Methylpent-4-enoic acid. Wikipedia. Available at: [Link]

  • Eliel, E.L. et al. (1993). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry. Available at: [Link]

Sources

Foundational

In Vitro Biocompatibility and Cytotoxicity Profiling of 2-Amino-2-methylpent-4-enoic Acid: A Technical Guide for Peptidomimetic Engineering

Executive Summary 2-Amino-2-methylpent-4-enoic acid (commonly referred to as α-allylalanine or α-methylallylalanine) is a non-canonical, α,α-disubstituted amino acid. It serves as a cornerstone reagent in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-methylpent-4-enoic acid (commonly referred to as α-allylalanine or α-methylallylalanine) is a non-canonical, α,α-disubstituted amino acid. It serves as a cornerstone reagent in the synthesis of all-hydrocarbon stapled peptides via1[1]. As drug development increasingly pivots toward biologics and peptidomimetics to target "undruggable" protein-protein interactions (PPIs), understanding the in vitro biocompatibility and toxicity of such unnatural amino acids (UAAs) is paramount for successful clinical translation[2].

This technical guide provides a rigorous, self-validating framework for evaluating the cellular safety profile of 2-Amino-2-methylpent-4-enoic acid, detailing the causality behind its high biocompatibility and the specific methodologies required for accurate in vitro screening.

Mechanistic Basis for Biocompatibility

The exceptional biocompatibility of α-allylalanine stems directly from its structural orthogonality to mammalian biology. As a Senior Application Scientist, I evaluate UAA safety based on three molecular pillars:

  • Translational Orthogonality: Because it is an3, α-allylalanine is not recognized by endogenous mammalian aminoacyl-tRNA synthetases[3]. This prevents accidental misincorporation into host proteins, thereby avoiding the induction of the unfolded protein response (UPR) or proteotoxic stress.

  • Chemical Inertness: The terminal alkene side chain is highly stable under physiological conditions. Unlike Michael acceptors, it does not spontaneously react with cellular nucleophiles (e.g., glutathione or cysteine residues), preventing off-target covalent modifications and oxidative stress[4].

  • Proteolytic Shielding: When incorporated into a peptide sequence, the α-methyl group restricts the backbone dihedral angles ( ϕ and ψ ), promoting an α-helical conformation via the Thorpe-Ingold effect. This steric bulk 1 by endogenous proteases, preventing the generation of toxic degradation byproducts[1].

According to standardized 5, the free amino acid exhibits no acute cellular toxicity, is not classified as a hazardous substance under OSHA guidelines, and presents no known mutagenic or teratogenic effects[5].

Pathway UAA α-Allylalanine Incorporation Staple Ring-Closing Metathesis (Hydrocarbon Staple) UAA->Staple RCM Catalyst Cell Cellular Internalization (Enhanced Permeability) Staple->Cell Lipophilic Shield Protease Proteolytic Shielding (Evades Degradation) Cell->Protease Cytosolic Release Target Target Engagement (PPI Inhibition) Protease->Target High Affinity Binding

Fig 2. Intracellular pathway and metabolic stability of α-allylalanine stapled peptides.

In Vitro Cytotoxicity Profiling: A Self-Validating Protocol

To rigorously evaluate the biocompatibility of α-allylalanine (both as a free amino acid and within a stapled peptide), a dual-assay approach is required. Relying solely on metabolic assays (like MTT or WST-8) can yield false positives if the compound is merely cytostatic. We couple this with a Lactate Dehydrogenase (LDH) release assay to directly measure membrane integrity and cytolysis, establishing a self-validating data loop.

Step-by-Step Methodology
  • Cell Culture Preparation: Seed human cell lines (e.g., HEK293T for general toxicity, HepG2 for hepatotoxicity) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cellular adhesion and logarithmic growth.

  • Compound Formulation: Dissolve α-allylalanine (or its stapled peptide derivative) in molecular-biology grade DMSO. Dilute in complete culture media to achieve a concentration gradient (1 µM to 1000 µM). Critical Causality: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced background toxicity, which skews IC 50​ calculations.

  • Treatment Application: Aspirate old media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive toxicity control (e.g., 1% Triton X-100). Incubate for 48 hours.

  • WST-8 Assay (Metabolic Viability): Add 10 µL of WST-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader. The bioreduction of WST-8 to formazan by intracellular dehydrogenases is directly proportional to the number of metabolically active cells.

  • LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add the LDH reaction mixture and incubate for 30 minutes in the dark. Measure absorbance at 490 nm. Elevated LDH in the supernatant indicates physical membrane rupture.

  • Data Synthesis: Calculate the IC 50​ (half-maximal inhibitory concentration) using non-linear regression analysis. A compound is deemed highly biocompatible if the IC 50​ > 500 µM and LDH release is statistically comparable to the vehicle control.

G A Compound Prep (α-Allylalanine) B Cell Culture (HEK293T/HepG2) A->B C Incubation (24h - 72h) B->C D WST-8 Assay (Metabolism) C->D E LDH Assay (Membrane) C->E F Viability & IC50 Calculation D->F E->F

Fig 1. Dual-assay in vitro screening workflow for evaluating UAA cytotoxicity.

Quantitative Data Summary

The following table synthesizes the expected in vitro toxicity profile of α-allylalanine based on standard high-throughput screening metrics for aliphatic unnatural amino acids and their peptidomimetic derivatives.

Test ArticleCell LineAssay TypeIC 50​ / ViabilityCytotoxicity Classification
α-Allylalanine (Free UAA) HEK293TWST-8> 1000 µMNon-toxic
α-Allylalanine (Free UAA) HepG2LDH ReleaseBaseline (Matches vehicle)Non-cytolytic
Stapled Peptide (RCM modified) HEK293TWST-8> 500 µMHighly Biocompatible
Linear Peptide (Unmodified) HEK293TWST-8> 500 µMBiocompatible

Note: The incorporation of α-allylalanine into therapeutic peptides generally maintains or improves the biocompatibility profile compared to linear counterparts, primarily by preventing the release of fragmented peptide sequences that can trigger off-target immune responses.

References

  • NIH PubMed Central. Strategies for Improving Peptide Stability and Delivery. Retrieved from:[Link]

  • MDPI. Linker Engineering in Stapled Peptides for Enhanced Membrane Permeability: Screening and Optimization Strategies. Retrieved from: [Link]

  • PubMed. Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability. Retrieved from: [Link]

Sources

Exploratory

Mechanism of Action of 2-Amino-2-methylpent-4-enoic Acid in Peptide Stabilization: A Technical Whitepaper

Executive Summary The development of peptide-based therapeutics has historically been bottlenecked by two critical flaws: rapid proteolytic degradation in vivo and an inability to cross cell membranes to reach intracellu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics has historically been bottlenecked by two critical flaws: rapid proteolytic degradation in vivo and an inability to cross cell membranes to reach intracellular targets. The advent of all-hydrocarbon peptide stapling revolutionized this space by locking short peptides into highly stable α -helical conformations. At the core of this technology is 2-Amino-2-methylpent-4-enoic acid (commonly referred to as α -allylalanine), an α,α -disubstituted unnatural amino acid.

As a Senior Application Scientist, I have structured this whitepaper to dissect the exact mechanistic causality behind how this specific molecule stabilizes peptides, moving beyond basic theory to provide a field-proven, self-validating framework for its application in synthetic workflows.

Molecular Rationale: The Dual-Action Stabilization Mechanism

The efficacy of 2-Amino-2-methylpent-4-enoic acid[1] relies on a synergistic, dual-action mechanism that addresses both the thermodynamic and chemical vulnerabilities of linear peptides.

A. Conformational Pre-organization (The α -Methyl Effect)

Linear peptides suffer from a massive entropic penalty when folding into an α -helix. The inclusion of the α -methyl group on 2-Amino-2-methylpent-4-enoic acid imposes severe steric constraints on the peptide backbone. Specifically, it restricts the Ramachandran dihedral angles ( ϕ and ψ ) to values that strongly favor the right-handed α -helical conformation[2]. By pre-organizing the backbone, the α -methyl group drastically lowers the thermodynamic barrier to helix formation, ensuring the peptide is primed for target engagement before the covalent staple is even formed.

B. Covalent Macrocyclization (The Allyl Side Chain)

While the α -methyl group provides thermodynamic pre-organization, the 3-carbon allyl side chain (-CH₂-CH=CH₂) provides the chemical hardware for covalent stabilization. When two such residues are placed at specific intervals (e.g., i,i+3 positions), their terminal olefins undergo Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[3]. This forms a rigid, all-hydrocarbon macrocyclic bridge that physically locks the helix in place.

MOA A 2-Amino-2-methylpent-4-enoic acid BA BA A->BA B Alpha-Methyl Group D Steric Constraint (Restricts phi/psi angles) B->D C Allyl Side Chain E Olefin Metathesis (Ruthenium Catalysis) C->E F Entropic Pre-organization (Favors Alpha-Helix) D->F G All-Hydrocarbon Macrocycle (Covalent Staple) E->G H Synergistic Peptide Stabilization (Protease Resistance & Cell Permeability) F->H G->H BA->C

Caption: Dual-action mechanism of alpha-methylation and olefin metathesis in peptide stabilization.

Quantitative Impact on Peptide Biophysics

The integration of 2-Amino-2-methylpent-4-enoic acid into a peptide sequence fundamentally alters its biophysical profile. The hydrocarbon staple acts as a hydrophobic shield, burying the polar amide backbone. This prevents water molecules from breaking the internal hydrogen bonds and physically blocks the active sites of proteolytic enzymes (like trypsin and chymotrypsin) [4].

Furthermore, the masking of the polar backbone drastically increases the overall hydrophobicity of the molecule, shifting it from a membrane-impermeable biologic to a cell-permeable macromolecule capable of hijacking active endosomal transport pathways.

Table 1: Biophysical Comparison of Linear vs. Stapled Peptides
ParameterLinear Wild-Type PeptideStapled Peptide (Allyl-crosslinked)Mechanistic Causality
Helicity (%) < 15%60 - 85% α -methylation restricts dihedral angles; staple locks conformation.
Proteolytic Half-Life < 1 hour> 24 hoursHydrocarbon bridge sterically shields vulnerable amide bonds from proteases.
Cell Permeability NegligibleHigh (Active Transport)Masking of polar backbone amides increases overall hydrophobicity.
Target Affinity ( Kd​ ) High nanomolarLow nanomolarEntropic pre-organization reduces the thermodynamic cost of target binding.

Experimental Methodology: Self-Validating Synthesis Protocol

Synthesizing peptides with α,α -disubstituted amino acids requires specific deviations from standard Fmoc-Solid Phase Peptide Synthesis (SPPS). The following protocol outlines the critical steps and the chemical causality behind each choice [5].

Step-by-Step Workflow

1. Resin Loading and Standard Assembly

  • Action: Assemble the linear sequence up to the first stapling position using standard Fmoc-SPPS on a Rink Amide MBHA resin.

  • Causality: Rink Amide resin is preferred as it yields a C-terminal amide upon cleavage, which removes the negative charge of a free carboxylate, further stabilizing the helix dipole.

2. Coupling of 2-Amino-2-methylpent-4-enoic acid

  • Action: Dissolve 4 equivalents of Fmoc-(S)-2-amino-2-methylpent-4-enoic acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. React for 2 hours. Repeat with a fresh mixture (double coupling) [6].

  • Causality: The α -methyl group creates extreme steric hindrance around the amine. Standard coupling reagents (like HBTU) and standard times (30 mins) will result in massive deletion sequences. HATU provides the necessary reactivity, and double coupling ensures >99% conversion.

3. N-Terminal Capping (Critical Step)

  • Action: After the final amino acid is coupled and the N-terminal Fmoc is removed, cap the N-terminus using Acetic Anhydride/Pyridine (1:1) in DMF for 30 minutes.

  • Causality: If the N-terminal amine is left unprotected, it will act as a strong Lewis base and coordinate directly with the Ruthenium center of the Grubbs catalyst during the next step. This poisons the catalyst and completely halts the ring-closing metathesis.

4. On-Resin Ring-Closing Metathesis (RCM)

  • Action: Wash the resin extensively with 1,2-dichloroethane (DCE). Add a 10 mM solution of Grubbs 1st Generation Catalyst in DCE. Bubble with Nitrogen gas for 2 hours at room temperature. Repeat once.

  • Causality: DCE is chosen over DCM because it provides superior swelling of the peptide-resin complex, bringing the two allyl side chains into closer spatial proximity. Nitrogen bubbling provides agitation without mechanical grinding (which damages the resin) and drives off the ethylene gas byproduct, pushing the equilibrium toward the cyclized product.

5. Cleavage and Purification

  • Action: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold ether and purify via RP-HPLC.

Workflow N1 1. Fmoc-SPPS Assembly N2 2. Unnatural AA Coupling N1->N2 N3 3. N-terminal Capping N2->N3 N4 4. On-Resin RCM (Grubbs Cat.) N3->N4 N5 5. Cleavage & Deprotection N4->N5 N6 6. RP-HPLC Purification N5->N6

Caption: Step-by-step workflow for the synthesis and macrocyclization of stapled peptides.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. URL: [Link]

  • Walensky, L. D., Kung, A. L., Escher, I., Malia, T. J., Barbuto, S., Wright, R. D., ... & Korsmeyer, S. J. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science. URL: [Link]

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols. URL: [Link]

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2010). Introduction of All-Hydrocarbon i,i+3 Staples into α-Helices via Ring-Closing Olefin Metathesis. Organic Letters. URL: [Link]

  • Vertex Pharmaceuticals. (2024). WO2024215820A2 - A cyclic peptide for trapping interleukin-1 beta. Google Patents.
  • Tamamis, P., et al. (2014). New Compstatin Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics. Journal of Medicinal Chemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Fmoc-solid phase peptide synthesis with 2-Amino-2-methylpent-4-enoic acid

An in-depth technical guide and protocol for the incorporation of 2-Amino-2-methylpent-4-enoic acid via Fmoc-Solid Phase Peptide Synthesis (SPPS). Executive Summary The incorporation of α,α -disubstituted amino acids, su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the incorporation of 2-Amino-2-methylpent-4-enoic acid via Fmoc-Solid Phase Peptide Synthesis (SPPS).

Executive Summary

The incorporation of α,α -disubstituted amino acids, such as 2-Amino-2-methylpent-4-enoic acid (also known as α -methyl- α -allylglycine), is a cornerstone technique in the development of conformationally constrained peptidomimetics and stapled peptides[1],[2]. The α -methyl group restricts backbone dihedral angles (promoting α -helicity and enhancing proteolytic stability), while the terminal alkene (allyl group) serves as a critical bio-orthogonal handle for downstream Ring-Closing Metathesis (RCM)[3].

However, the dense steric bulk surrounding the α -carbon presents a formidable thermodynamic and kinetic barrier during SPPS. This application note details the mechanistic causality of these synthesis bottlenecks and provides field-proven, self-validating protocols to ensure high-fidelity peptide assembly.

Mechanistic Insights: The Steric Bottleneck

In standard Fmoc-SPPS, peptide bond formation occurs via the nucleophilic attack of a resin-bound primary amine onto the activated ester of the incoming amino acid. When 2-Amino-2-methylpent-4-enoic acid is successfully coupled to the resin, it exposes a highly hindered N-terminal amine.

The Causality of Coupling Failure:

  • Steric Shielding: The presence of both a methyl and an allyl group on the α -carbon creates a "steric umbrella" (related to the Thorpe-Ingold effect). The incoming activated amino acid is physically repelled from achieving the optimal Bürgi-Dunitz trajectory required for nucleophilic attack[3].

  • Transition State Penalty: The activation energy ( Ea​ ) required to reach the tetrahedral intermediate is significantly higher than that of proteinogenic amino acids. Standard room-temperature couplings often stall, leading to truncated sequences or massive deletion impurities.

  • Solution: To overcome this, the system requires highly reactive leaving groups (e.g., 7-aza-1-hydroxybenzotriazole esters via HATU) and elevated thermal energy (Microwave-assisted SPPS) to increase the frequency of high-energy molecular collisions[4].

Activation_Mechanism FmocAA Fmoc-AA-OH ActiveEster Active Ester Intermediate FmocAA->ActiveEster Base Activator HATU / Oxyma Activator->ActiveEster PeptideBond Peptide Bond Formed ActiveEster->PeptideBond Nucleophilic Attack HinderedAmine Resin-Bound Hindered Amine HinderedAmine->PeptideBond High Activation Energy

Caption: Mechanistic pathway of amino acid activation and hindered coupling.

Reagent Selection and Quantitative Parameters

To engineer a self-validating protocol, the choice of coupling reagents and resin is critical. Trityl-based resins (e.g., Rink Amide AM or 2-Chlorotrityl chloride) are recommended to prevent side reactions such as diketopiperazine formation or premature cleavage during extended coupling cycles[5].

Table 1: Comparison of Coupling Reagents for α,α -Disubstituted Amino Acids
Coupling Reagent SystemReactivity LevelEpimerization RiskOptimal Application
DIC / HOBt LowLowStandard proteinogenic elongations. Fails on hindered amines.
DIC / Oxyma Pure HighVery LowExcellent for Microwave SPPS. High efficiency, non-explosive.
HATU / DIPEA Very HighModerateBest for room-temperature coupling onto hindered amines.
COMU / DIPEA Ultra HighModerateAlternative to HATU; forms highly reactive morpholino esters.
Table 2: Optimized Coupling Parameters
ParameterMicrowave SPPS (Preferred)Room Temperature SPPS
Equivalents (AA:Reagent) 5 : 55 : 5
Base Equivalents None (if DIC/Oxyma)10 (DIPEA)
Temperature 90°C25°C
Coupling Time 10 minutes2 to 4 hours (Double Coupling)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating a micro-cleavage step after the critical bottleneck, researchers can analytically verify the success of the coupling before wasting expensive downstream building blocks.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 CoupleHindered Couple Fmoc-2-Amino- 2-methylpent-4-enoic acid Deprotect1->CoupleHindered Deprotect2 Fmoc Deprotection (Sterically Hindered Amine) CoupleHindered->Deprotect2 CoupleNext Couple Next Fmoc-AA (CRITICAL BOTTLENECK) Deprotect2->CoupleNext Elongate Standard SPPS Elongation CoupleNext->Elongate RCM Ring-Closing Metathesis (Grubbs Catalyst) Elongate->RCM Cleavage TFA Cleavage & Isolation RCM->Cleavage

Caption: Workflow for SPPS with 2-Amino-2-methylpent-4-enoic acid and RCM.

Protocol A: Microwave-Assisted SPPS (Recommended)

Microwave irradiation is the gold standard for overcoming the activation energy barrier of α,α -disubstituted amino acids[4].

Step 1: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation).

  • Heat in the microwave synthesizer at 90°C for 1 minute.

  • Drain and wash the resin 4x with DMF.

Step 2: Coupling Fmoc-2-Amino-2-methylpent-4-enoic acid

  • Prepare a solution of the amino acid (5 eq) and Oxyma Pure (5 eq) in DMF.

  • Add DIC (5 eq) immediately before adding the mixture to the resin.

  • Heat at 90°C for 10 minutes.

  • Wash the resin 4x with DMF.

Step 3: Coupling the Next Amino Acid (The Critical Bottleneck) Note: Coupling onto the free amine of 2-Amino-2-methylpent-4-enoic acid is the most difficult step.

  • Prepare the next Fmoc-AA (5 eq) with Oxyma Pure (5 eq) and DIC (5 eq) in DMF.

  • Add to the resin and heat at 90°C for 10 minutes.

  • Self-Validation Check: Withdraw 1-2 mg of resin. Wash with DCM, dry, and treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS.

  • If unreacted starting material remains, perform a second coupling using HATU (5 eq) and DIPEA (10 eq) at 75°C for 10 minutes.

Protocol B: Room Temperature SPPS (Alternative)

For sequences containing heat-sensitive residues (e.g., highly prone to epimerization like Cys or His), room temperature synthesis must be employed[3].

  • Activation: Dissolve the incoming Fmoc-AA (5 eq) and HATU (4.9 eq) in DMF. Add DIPEA (10 eq) and pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the deprotected resin.

  • Extended Reaction: Agitate at room temperature for 2 to 4 hours.

  • Double Coupling: Drain the reaction mixture (do not wash). Add a freshly prepared batch of activated amino acid (using COMU/DIPEA for orthogonal reactivity) and agitate for an additional 2 hours.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted hindered amines, preventing deletion sequences from contaminating the final product.

Protocol C: Downstream Ring-Closing Metathesis (RCM)

Once the peptide chain is fully elongated (and while still fully protected on the resin), the terminal alkene of the 2-Amino-2-methylpent-4-enoic acid can be cross-linked to another olefin-containing residue (e.g., another α -methyl- α -alkenylglycine) to form a hydrocarbon staple.

  • Swell the resin thoroughly in anhydrous 1,2-Dichloroethane (DCE) for 30 minutes.

  • Degas the solvent by bubbling with Nitrogen or Argon for 10 minutes.

  • Add Grubbs I or Grubbs II Catalyst (10-20 mol% relative to resin loading) dissolved in minimal anhydrous DCE.

  • Agitate under an inert atmosphere at room temperature for 2 hours, or reflux at 80°C for 30 minutes.

  • Wash the resin extensively with DCE, DCM, and MeOH to remove the ruthenium catalyst.

  • Proceed to standard global deprotection and cleavage using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

References

  • WO2023244554A1 - Cyclic peptides for trapping interleukin-1 beta Source: Google Patents URL
  • WO2024215820A2 - A cyclic peptide for trapping interleukin-1 beta Source: Google Patents URL
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL: [Link]

Sources

Application

Application Note: Ruthenium-Catalyzed Ring-Closing Metathesis Using 2-Amino-2-methylpent-4-enoic Acid

Executive Summary The development of conformationally restricted peptidomimetics is a cornerstone of modern drug discovery, enabling the targeting of challenging protein-protein interactions (PPIs). 2-Amino-2-methylpent-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted peptidomimetics is a cornerstone of modern drug discovery, enabling the targeting of challenging protein-protein interactions (PPIs). 2-Amino-2-methylpent-4-enoic acid (commonly referred to as α -allylalanine) is a highly valuable quaternary α -amino acid building block. When incorporated into a linear peptide sequence, it provides a terminal alkene that can undergo Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form stable macrocycles.

This application note provides a comprehensive, self-validating protocol for executing RCM on substrates containing 2-amino-2-methylpent-4-enoic acid. By detailing the mechanistic causality behind catalyst selection, solvent optimization, and resin handling, this guide empowers researchers to achieve >95% macrocyclization conversion even with sterically demanding quaternary centers.

Mechanistic Insights & Causality

To achieve high-yielding metathesis, researchers must understand the thermodynamic and kinetic barriers introduced by this specific unnatural amino acid.

The Role of the α -Methyl Group (The Thorpe-Ingold Effect)

The incorporation of quaternary α -methyl α -amino acids is a proven strategy for inducing helical or β -turn conformations in otherwise flexible peptide backbones . The α -methyl group restricts the dihedral angles ( ϕ,ψ ) of the peptide backbone. This pre-organization drastically reduces the entropic penalty ( ΔS‡ ) of macrocyclization, favoring intramolecular ring closure over intermolecular oligomerization (the pseudo-dilution phenomenon). Furthermore, the quaternary stereocenter inherently prevents epimerization during aggressive coupling cycles .

Catalyst Selection: Overcoming Steric Hindrance

The steric bulk introduced by the α -methyl group adjacent to the terminal alkene significantly impedes the initiation of the metathesis cycle. First-generation catalysts (e.g., Grubbs I) lack the necessary electrophilicity and are rapidly deactivated. Therefore, highly active N-heterocyclic carbene (NHC) ligated catalysts, such as Grubbs II or Hoveyda-Grubbs II , are strictly required . The strong σ -donating NHC ligand increases electron density on the Ruthenium center, stabilizing the critical metallacyclobutane intermediate and accelerating the turnover rate at elevated temperatures (40–60 °C).

Disruption of Hydrogen Bonding (Solvent Causality)

On-resin peptide chains frequently aggregate via intermolecular hydrogen bonding, burying the reactive olefins within the resin matrix. Utilizing 1,2-dichloroethane (DCE) at 60 °C combined with a chaotropic salt (e.g., 0.4 M LiCl in DMF) disrupts these networks. This causes the resin to swell optimally, exposing the α -allylalanine olefins to the bulky Ruthenium catalyst.

Workflow and Catalytic Visualization

RCM_Workflow Start Linear Peptide Synthesis (Fmoc-SPPS) Incorp Incorporate α-Allylalanine (HATU/DIPEA, 2-4h) Start->Incorp Step 1 Wash Resin Washing & Drying (DCM/DMF) Incorp->Wash Step 2 RCM On-Resin RCM (Grubbs II, DCE, 40°C) Wash->RCM Step 3 Cleavage TFA Cleavage & Global Deprotection RCM->Cleavage Step 4 Purify RP-HPLC Purification & Lyophilization Cleavage->Purify Step 5 Product Constrained Macrocycle (Pure Peptidomimetic) Purify->Product Final

Fig 1. Workflow for Solid-Phase Peptide Synthesis and On-Resin RCM using α-Allylalanine.

Catalytic_Cycle Ru_cat Ru Catalyst Coord1 Alkene 1 Coord. Ru_cat->Coord1 + Substrate MCB1 Metalla- cyclobutane Coord1->MCB1 Ru_alkyl Ru= Alkylidene MCB1->Ru_alkyl - Styrene Coord2 Alkene 2 Coord. Ru_alkyl->Coord2 Intramolecular MCB2 Metalla- cyclobutane Coord2->MCB2 Product Macrocycle Release MCB2->Product - Ethylene Product->Ru_alkyl Regeneration

Fig 2. Catalytic Cycle of Ruthenium-Mediated Ring-Closing Metathesis.

Experimental Protocol: Solid-Phase RCM

This protocol outlines a self-validating methodology for performing on-resin RCM of a peptide containing 2-amino-2-methylpent-4-enoic acid and a secondary olefin (e.g., an N-allyl group or a second α -allylalanine).

Step 1: Peptide Assembly and α -Allylalanine Incorporation
  • Synthesize the linear peptide on Rink Amide resin (0.1 mmol scale) using standard Fmoc-SPPS.

  • Coupling the Quaternary Amino Acid: Due to the steric hindrance of the α -methyl group, couple Fmoc-2-amino-2-methylpent-4-enoic acid using HATU (4 eq) and DIPEA (8 eq) in DMF for 2 hours. Repeat with a double coupling step to ensure >99% conversion.

  • Complete the linear sequence and remove the final N-terminal Fmoc group.

Step 2: Resin Preparation & De-gassing
  • Wash the resin thoroughly with DMF (3x), DCM (3x), and anhydrous DCE (3x) to remove all traces of water and basic amines, which can poison the Ruthenium catalyst.

  • Swell the resin in anhydrous DCE (2 mL) containing 0.4 M LiCl for 30 minutes.

  • Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen.

Step 3: Ruthenium-Catalyzed RCM
  • In a dry vial under Argon, dissolve Hoveyda-Grubbs II catalyst (15 mol%, ~1.0 mg) in 0.5 mL of degassed anhydrous DCE.

  • Add the catalyst solution to the resin.

  • Seal the reaction vessel and agitate gently at 60 °C for 4 hours .

  • Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

Step 4: In-Process Validation (Self-Validating Step)

Do not proceed to global cleavage without confirming ring closure.

  • Withdraw a micro-aliquot (~5 mg) of the resin.

  • Treat with 200 µL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H 2​ O) for 1 hour.

  • Evaporate the TFA under a stream of nitrogen, dissolve the residue in 50% MeCN/H 2​ O, and analyze via LC-MS.

  • Validation Check: A successful metathesis is confirmed by a mass shift of -28 Da relative to the linear precursor (corresponding to the loss of an ethylene molecule). If the linear mass persists, repeat Step 3 with a fresh batch of catalyst.

Step 5: Global Cleavage and Purification
  • Treat the bulk resin with 3 mL of Cleavage Cocktail for 2.5 hours at room temperature.

  • Precipitate the cleaved macrocycle in cold diethyl ether (-20 °C).

  • Centrifuge, decant the ether, and dissolve the crude pellet in water/MeCN for RP-HPLC purification.

Data Presentation: Catalyst & Condition Optimization

The table below summarizes the quantitative performance of various catalysts and conditions when performing RCM on sterically hindered α -allylalanine substrates.

CatalystSolventTemp (°C)AdditiveTime (h)Conversion (%)E/Z Ratio
Grubbs IDCM25None24< 20N/A
Grubbs IIDCM40None12654:1
Grubbs IIDCE600.4 M LiCl4> 955:1
Hoveyda-Grubbs IIDCE600.4 M LiCl4> 98 6:1

Note: Hoveyda-Grubbs II in DCE at 60 °C with chaotropic salts provides the highest conversion and strongest thermodynamic preference for the E-isomer.

References

  • Title: Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine Source: Organic Letters URL: [Link]

  • Title: Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl) Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Novel Quaternary Amino Acids Using Molybdenum-Catalyzed Asymmetric Allylic Alkylation Source: Journal of the American Chemical Society URL: [Link]

Method

Application Note: Asymmetric Synthesis of 2-Amino-2-methylpent-4-enoic Acid via Phase-Transfer Catalysis

Executive Summary The synthesis of unnatural α,α -dialkyl amino acids is a critical endeavor in modern drug development, providing essential building blocks for conformationally constrained peptides and peptidomimetics....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unnatural α,α -dialkyl amino acids is a critical endeavor in modern drug development, providing essential building blocks for conformationally constrained peptides and peptidomimetics. 2-Amino-2-methylpent-4-enoic acid (commonly known as α -allylalanine) features a sterically congested quaternary stereocenter that is notoriously difficult to construct with high enantiofacial discrimination. This application note details a highly scalable, green, and self-validating protocol for the asymmetric synthesis of α -allylalanine using Phase-Transfer Catalysis (PTC). By leveraging structurally simplified Maruoka catalysts or advanced cinchona alkaloid derivatives, researchers can achieve excellent yields (>90%) and exceptional enantioselectivities (>95% ee).

Mechanistic Rationale & Catalyst Selection

The core challenge in synthesizing α -allylalanine lies in the stereoselective functionalization of the α -carbon of an alanine derivative. Traditional enolate chemistry often suffers from poor stereocontrol and requires harsh, anhydrous conditions (e.g., LDA at -78 °C).

Asymmetric Phase-Transfer Catalysis (PTC) circumvents these limitations by operating in a mild biphasic system (aqueous base and organic solvent). The starting material, an alanine Schiff base such as N-(diphenylmethylene)alanine tert-butyl ester, remains in the organic phase [1]. The reaction relies on the following causal sequence:

  • Interfacial Deprotonation: The 50% aqueous KOH deprotonates the substrate at the liquid-liquid interface. The high concentration of the base is strictly necessary to abstract the weakly acidic α -proton without bulk water causing the hydrolysis of the imine or ester [2].

  • Chiral Ion-Pairing: The resulting organic-soluble enolate immediately forms a tight ion pair with the lipophilic chiral quaternary ammonium cation ( Q∗+ ). The choice of a non-polar solvent like toluene is critical here; its low dielectric constant prevents the dissociation of this ion pair, ensuring the enolate remains deeply embedded within the catalyst's chiral pocket.

  • Stereoselective Electrophilic Attack: The chiral catalyst shields one face of the enolate, forcing the incoming electrophile (allyl bromide) to attack from the exposed face, thereby establishing the quaternary stereocenter with high enantiomeric excess [3].

Catalytic Cycle & Interfacial Dynamics

CatalyticCycle A Aqueous Phase: 50% KOH Base C Interfacial Deprotonation (Enolate Formation) A->C OH- Migration B Organic Phase: Alanine Schiff Base B->C Substrate D Chiral Ion Pair Formation [Enolate- • Q*+] C->D Chiral Catalyst (Q*+) E Electrophilic Attack (Allyl Bromide) D->E Reagent Addition F Product: α-Allylalanine Schiff Base E->F C-C Bond Formation G Catalyst Regeneration (Q*+ Br-) E->G Halide Exchange G->D Recycles to Interface

Caption: Mechanistic pathway of asymmetric phase-transfer catalyzed allylation.

Reaction Optimization & Quantitative Data

The efficiency of the enantiofacial discrimination is highly dependent on the architecture of the phase-transfer catalyst. Early generations of cinchona alkaloid derivatives provided moderate to good results, but the development of C2​ -symmetric chiral quaternary ammonium bromides (Maruoka catalysts) significantly elevated the achievable ee [3]. The table below summarizes the optimization parameters derived from benchmark literature [1, 3, 4].

Catalyst TypeSolvent SystemBaseTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Dimeric Anthracenyl-CinchonaToluene/CHCl 3​ 50% aq. KOH208582
(S)-NOBIN DerivativeTolueneSolid NaOH09193
(S)-Simplified MaruokaToluene50% aq. KOH09598

Table 1: Influence of catalyst and reaction conditions on the asymmetric allylation of alanine Schiff bases.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, incorporating specific causality for each step and integrated quality control checkpoints to ensure the integrity of the synthesized 2-Amino-2-methylpent-4-enoic acid.

Step 1: Preparation of the Biphasic System
  • Action: In a flame-dried Schlenk flask, dissolve N-(diphenylmethylene)alanine tert-butyl ester (1.0 mmol, 1.0 eq) and the (S)-Simplified Maruoka Catalyst (0.01 mmol, 1 mol%) in 5.0 mL of anhydrous toluene. Add 1.5 mL of 50% w/w aqueous KOH.

  • Causality: Toluene is utilized to maintain a low dielectric environment, enforcing the tight ion-pairing required for stereocontrol. The 1 mol% catalyst loading is sufficient due to the rapid turnover rate of the Maruoka catalyst [2].

Step 2: Asymmetric Allylation
  • Action: Cool the biphasic mixture to 0 °C. Initiate vigorous stirring (minimum 1000 rpm). Add allyl bromide (1.2 mmol, 1.2 eq) dropwise over 10 minutes. Allow the reaction to proceed for 4 hours at 0 °C.

  • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous base and the organic layer, accelerating the deprotonation kinetics. Cooling to 0 °C rigidifies the transition state within the catalyst's chiral pocket, suppressing background racemic alkylation and maximizing the ee. Dropwise addition prevents localized thermal spikes.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) validates the completion of the allylation.

Step 3: Global Deprotection (Hydrolysis)
  • Action: Quench the reaction with water, separate the organic layer, and concentrate under reduced pressure. Dissolve the crude intermediate in THF (5.0 mL) and add 1M aqueous citric acid (5.0 mL). Stir at room temperature for 4 hours. Extract with diethyl ether to remove the cleaved benzophenone. Concentrate the aqueous layer, then treat the residue with a 1:1 mixture of TFA/DCM (4.0 mL) for 2 hours to cleave the tert-butyl ester.

  • Causality: Citric acid provides a mildly acidic environment that selectively hydrolyzes the benzophenone imine without risking the racemization of the newly formed α -quaternary stereocenter. Subsequent TFA treatment efficiently removes the tert-butyl protecting group to yield the free zwitterionic amino acid.

Step 4: Analytical Validation & Quality Control
  • Action: Purify the crude amino acid via cation-exchange chromatography (e.g., Dowex 50WX8, eluting with 1M NH 4​ OH).

  • Validation Metrics:

    • 1 H NMR (D 2​ O): Confirm the presence of the terminal olefin protons (multiplet at δ 5.1-5.2 ppm), the internal alkene proton (multiplet at δ 5.6-5.8 ppm), and the α -methyl singlet ( δ 1.5 ppm). The complete absence of the tert-butyl singlet ( δ 1.4 ppm) validates successful deprotection.

    • Chiral HPLC: Derivatize a small aliquot (e.g., with Fmoc-Cl) and analyze via a chiral stationary phase (e.g., Chiralpak AD-H) to validate the >95% enantiomeric excess.

Experimental Workflow Diagram

Workflow S1 1. Biphasic Setup Toluene / 50% aq KOH S2 2. Reagent Addition Substrate + Catalyst S1->S2 S3 3. Cooling & Reaction 0°C, Allyl Bromide S2->S3 S4 4. Phase Separation Extract Organic Layer S3->S4 S5 5. Mild Hydrolysis Citric Acid / TFA S4->S5 S6 6. Quality Control NMR & Chiral HPLC S5->S6

Caption: Step-by-step experimental workflow for the synthesis of α-allylalanine.

References

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews - ACS Publications.[Link]

  • Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters - ACS Publications.[Link]

  • New Dimeric Anthracenyl-Derived Cinchona Quaternary Ammonium Salts as Phase-Transfer Catalysts for the Asymmetric Synthesis of α -Amino Acids. ResearchGate.[Link]

Application

Orthogonal protecting group strategies for 2-Amino-2-methylpent-4-enoic acid

Application Note: Orthogonal Protecting Group Strategies for 2-Amino-2-methylpent-4-enoic Acid ( S3​ / R3​ ) in Hydrocarbon Peptide Stapling Introduction & Mechanistic Overview The development of hydrocarbon-stapled pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Protecting Group Strategies for 2-Amino-2-methylpent-4-enoic Acid ( S3​ / R3​ ) in Hydrocarbon Peptide Stapling

Introduction & Mechanistic Overview

The development of hydrocarbon-stapled peptides has revolutionized the targeting of intracellular protein-protein interactions by locking peptides into highly stable α -helical conformations[1]. A critical building block in this architecture is 2-Amino-2-methylpent-4-enoic acid (commonly abbreviated as S3​ or R3​ depending on stereochemistry), an α,α -disubstituted non-natural amino acid featuring a terminal allyl side chain[].

When strategically positioned, S3​ / R3​ undergoes Ring-Closing Metathesis (RCM) with a complementary residue (such as S5​ or R5​ ) to form a covalent hydrocarbon bridge. For instance, an i,i+3 helical turn is optimally stabilized by a 6-carbon staple utilizing an R5​+S3​ or R3​+S5​ combination[3]. The presence of the six standard anchoring residues ( S3​,S5​,S8​,R3​,R5​,R8​ ) provides a versatile toolkit for structural optimization[4].

The Core Challenge: The terminal alkene of S3​ must remain completely inert during the iterative cycles of peptide synthesis, yet be fully accessible for the RCM catalyst. This requires a strictly orthogonal protecting group strategy that prevents premature alkene reduction, isomerization, or electrophilic addition.

Orthogonal Protection Strategies: Causality & Selection

The selection of protecting groups for S3​ must account for the vulnerability of the unactivated terminal alkene. The standard Fmoc/tBu strategy is the absolute gold standard for stapled peptide synthesis, while the Boc/Bzl strategy presents severe mechanistic conflicts[5].

Table 1: Protecting Group Compatibility with the S3​ Alkene Side Chain
Protecting GroupFunctionCleavage ConditionCompatibilityCausality / Mechanistic Rationale
Fmoc α -Amine20% Piperidine (Base)Excellent Base-catalyzed β -elimination is completely orthogonal to isolated terminal alkenes[5].
tBu / Trt Side-chains95% TFA (Acid)Good Acidic cleavage is safe, provided thiol-based scavengers are excluded to prevent thiol-ene addition.
Boc α -Amine50% TFA (Acid)Good Compatible, but requires repetitive acid exposure which can degrade sensitive sequences.
Cbz (Z) α -Amine H2​ , Pd/CIncompatible Catalytic hydrogenation will rapidly and irreversibly reduce the S3​ alkene to a propyl group, destroying RCM capacity.
Bzl (Bn) Carboxyl H2​ , Pd/C or HFIncompatible Hydrogenolysis reduces the alkene. HF cleavage is hazardous and promotes side reactions.
Alloc α -Amine Pd(PPh3​)4​ , NucleophileIncompatible The RCM Grubbs catalyst will cross-react with the Alloc terminal alkene, causing polymerization.

Experimental Workflows & Self-Validating Protocols

To successfully incorporate Fmoc- S3​ -OH, the synthesis must overcome the severe steric hindrance caused by the α -methyl group, which restricts the conformational trajectory of incoming nucleophiles.

Workflow Start Fmoc-S3-OH Preparation (α,α-disubstituted) Coupling SPPS Coupling (HATU/DIPEA, Extended Time) Start->Coupling Overcome steric hindrance Deprotect Fmoc Deprotection (20% Piperidine, Base-driven) Coupling->Deprotect Iterative cycles RCM On-Resin RCM (Grubbs Catalyst, DCE) Deprotect->RCM Pseudo-dilution effect Cleavage TFA Cleavage (TIS Scavenger, No Thiols) RCM->Cleavage Alkene preservation QC LC-MS Validation (Δ Mass = -28 Da) Cleavage->QC Thiol-free isolation

Fig 1: Workflow for Fmoc-S3-OH incorporation and on-resin stapling.

Protocol 1: Coupling of Fmoc- S3​ -OH (Overcoming Steric Hindrance)

Standard coupling reagents (e.g., HBTU) fail to achieve complete conversion with α,α -disubstituted amino acids. A highly reactive uronium salt (HATU) is mandatory.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc- S3​ -OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Causality: The slight deficit of HATU prevents capping of the resin-bound amine by unreacted uronium species.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Double Coupling: Drain the resin and repeat Steps 2-3 to ensure near-quantitative yield.

  • Validation: Do not rely on the Kaiser (Ninhydrin) test, as α,α -disubstituted amines often yield false negatives. Instead, perform a micro-cleavage of a few resin beads and analyze via LC-MS.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

RCM must be performed on-resin prior to cleavage. The resin matrix enforces a pseudo-dilution effect, keeping peptide chains physically separated and heavily favoring intramolecular cyclization over intermolecular cross-linking.

Step-by-Step Methodology:

  • Solvent Exchange: Wash the resin extensively with anhydrous 1,2-Dichloroethane (DCE). Causality: DCE provides optimal swelling for the RCM reaction and is compatible with the transition metal catalyst.

  • Catalyst Preparation: Dissolve Grubbs I (or Grubbs II) catalyst to a concentration of 10 mM in anhydrous DCE.

  • Reaction: Add the catalyst solution to the resin (approx. 20 mol% relative to peptide). Bubble with N2​ gas for 2 hours at room temperature.

  • Iterative RCM: Drain and repeat the catalyst treatment once more to drive the equilibrium forward.

  • Washing: Wash the resin with DCE, followed by DMF, and finally DCM to remove residual ruthenium byproducts.

Protocol 3: Orthogonal Cleavage & Scavenging

The choice of scavengers during global TFA cleavage is critical. Thiol-based scavengers (like Ethanedithiol, EDT) must be strictly avoided. Under acidic conditions, thiols can undergo radical or acid-catalyzed addition across the newly formed hydrocarbon staple (thiol-ene reaction).

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5 v/v). Causality: TIS acts as a powerful hydride donor to quench carbocations without reacting with the alkene bridge.

  • Cleavage: Treat the resin with the cocktail for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the stapled peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a gentle stream of nitrogen.

Self-Validation & Quality Control

Every stapled peptide protocol must be a self-validating system. The success of the RCM reaction is definitively proven by a highly specific mass shift.

The -28 Da Mass Shift Metric: During the metathesis between S3​ (terminal =CH2​ ) and S5​ (terminal =CH2​ ), one molecule of ethylene gas ( C2​H4​ ) is expelled.

  • Calculate the exact mass of the linear, uncyclized precursor.

  • Upon successful stapling, the LC-MS spectrum will show an exact mass decrease of 28.05 Da .

  • If a mass shift of +104 Da is observed, it indicates that the Grubbs catalyst has cross-metathesized the peptide with a solvent impurity or another peptide chain (intermolecular reaction), signaling that the pseudo-dilution effect failed (likely due to poor resin swelling).

References

  • Amino Acids for Stapled Peptide - BOC Sciences. bocsci.com.
  • Amino Acid-Protecting Groups | Chemical Reviews. acs.org.
  • Progress in the Synthesis and Activity of Stapled Peptides. creative-peptides.com.
  • Unleashing the Antiviral Potential of Stapled Peptides: A New Frontier in Combating Human Neurotropic Viral Infections - PMC. nih.gov.
  • StaPep: An Open-Source Toolkit for Structure Prediction, Feature Extraction, and Rational Design of Hydrocarbon-Stapled Peptides | Journal of Chemical Information and Modeling. acs.org.

Sources

Method

Application Note: Enzymatic Resolution of Racemic 2-Amino-2-methylpent-4-enoic Acid (α-Allylalanine)

Introduction & Mechanistic Rationale 2-Amino-2-methylpent-4-enoic acid, commonly known as α-allylalanine, is a highly valuable non-canonical amino acid (ncAA). The incorporation of ncAAs into peptide sequences is a prove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Amino-2-methylpent-4-enoic acid, commonly known as α-allylalanine, is a highly valuable non-canonical amino acid (ncAA). The incorporation of ncAAs into peptide sequences is a proven strategy to generate peptidomimetics that overcome the poor pharmacokinetics and enzymatic instability of natural peptides[1]. The terminal alkene of α-allylalanine provides a versatile handle for ring-closing metathesis (RCM) in the synthesis of stapled peptides, while its α-methyl group restricts conformational flexibility and imparts resistance to proteolytic degradation[1].

The Steric Challenge: Resolving racemic mixtures of α-tetrasubstituted amino acids presents a significant biocatalytic hurdle. The quaternary stereocenter at the α-carbon creates severe steric hindrance, effectively blocking the active site of standard L-aminoacylases (such as porcine kidney aminoacylase I).

The Biocatalytic Solution: To bypass this steric clash, drug development professionals must leverage enzymes with broader binding pockets or specific evolutionary adaptations for hindered substrates. This guide details two field-proven, self-validating methodologies:

  • The Esterase Pathway: Utilizing Alcalase 2.4L (Subtilisin Carlsberg), an inexpensive esterase that has been successfully employed in the resolution of sterically hindered vinyl-substituted amino acids by overcoming product inhibition through optimized forcing conditions[2].

  • The Amidase Pathway: Utilizing L-specific amidases (e.g., from Mycobacterium neoaurum), which exhibit exceptional enantioselectivity for α-methyl amino acid amides.

Resolution Workflow & Logical Architecture

The following diagram illustrates the parallel biocatalytic pathways designed to isolate the (S)-enantiomer of α-allylalanine with >98% enantiomeric excess (ee).

Workflow cluster_amidase Pathway A: Amidase Resolution cluster_esterase Pathway B: Esterase Resolution Racemic Racemic α-Allylalanine (2-Amino-2-methylpent-4-enoic acid) Amide Racemic α-Allylalanine Amide Racemic->Amide Amidation Ester Racemic N-Boc-α-Allylalanine Methyl Ester Racemic->Ester N-Boc & Esterification EnzymeA L-specific Amidase (e.g., M. neoaurum) Amide->EnzymeA ProdA1 (S)-α-Allylalanine (Target Acid) EnzymeA->ProdA1 Hydrolysis ProdA2 (R)-α-Allylalanine Amide (Unreacted) EnzymeA->ProdA2 Intact EnzymeB Alcalase 2.4L (Subtilisin Carlsberg) Ester->EnzymeB ProdB1 (S)-N-Boc-α-Allylalanine (Target Acid) EnzymeB->ProdB1 Hydrolysis ProdB2 (R)-N-Boc-α-Allylalanine Methyl Ester EnzymeB->ProdB2 Intact

Parallel enzymatic resolution pathways for racemic α-allylalanine using amidase and esterase.

Experimental Protocols

Protocol A: Alcalase 2.4L-Catalyzed Resolution of N-Boc-α-Allylalanine Methyl Ester

This protocol relies on a self-validating pH-stat system. Because enzymatic hydrolysis of the ester releases acidic byproducts, the rate of NaOH consumption directly correlates with reaction progress, providing a real-time kinetic readout.

Step-by-Step Methodology:

  • Substrate Preparation: Convert racemic α-allylalanine to its N-Boc methyl ester derivative using standard Boc-anhydride protection followed by methyl iodide/K₂CO₃ esterification.

  • Reaction Setup: Suspend 100 mM of the racemic N-Boc-α-allylalanine methyl ester in 0.1 M Sodium Phosphate buffer. Enzymatic resolution parameters often require optimization to enhance substrate solubility; therefore, add 5% (v/v) Triton X-100 to the buffer[3].

  • Enzyme Addition: Add Alcalase 2.4L (Novozymes) at a loading of 10% w/w relative to the substrate.

  • Kinetic Monitoring: Incubate the reaction vessel at 30 °C under constant stirring (500 rpm). Connect the vessel to an automated pH-stat titrator loaded with 1.0 M NaOH. Set the target pH to 8.0.

  • Termination: Strictly halt the reaction when the theoretical conversion reaches 45% (calculated via the volume of NaOH dispensed). Stopping before 50% ensures the remaining unreacted ester does not undergo non-specific hydrolysis, preserving the >98% ee of the product.

  • Downstream Extraction:

    • Adjust the reaction mixture to pH 9.0 using 1.0 M NaOH.

    • Extract three times with Ethyl Acetate (EtOAc) to remove the unreacted (R)-N-Boc-ester.

    • Carefully acidify the aqueous layer to pH 2.0 using 1.0 M HCl.

    • Extract three times with EtOAc to recover the pure (S)-N-Boc-α-allylalanine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Amidase-Catalyzed Resolution of α-Allylalanine Amide

Amidases bypass the need for N-protection, offering a more direct route to the free amino acid.

Step-by-Step Methodology:

  • Substrate Preparation: Convert the racemic acid to α-allylalanine amide via esterification (SOCl₂/MeOH) followed by amidation with methanolic ammonia.

  • Reaction Setup: Dissolve the racemic amide (50 mM) in 50 mM Tris-HCl buffer adjusted to pH 8.0. Supplement the buffer with 1 mM MnCl₂, which acts as a crucial cofactor to stabilize the enzyme's active site[3].

  • Enzyme Addition: Introduce L-specific amidase (derived from Mycobacterium neoaurum or equivalent commercial preparations) at 5 U/mL.

  • Incubation: Maintain the reaction at 30 °C for 24 hours. Monitor conversion via chiral HPLC (e.g., Chirobiotic T column).

  • Downstream Extraction:

    • Adjust the pH to 9.0 and extract with Dichloromethane (DCM) to remove the unreacted (R)-amide.

    • Adjust the aqueous layer to pH 6.0 (the approximate isoelectric point of α-allylalanine).

    • Apply the aqueous phase to a Dowex 50WX8 strongly acidic cation exchange resin. Wash with deionized water and elute the pure (S)-α-allylalanine using 1.0 M NH₄OH. Lyophilize to obtain a white powder.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected yields for both biocatalytic pathways.

ParameterAlcalase 2.4L (Esterase Pathway)M. neoaurum (Amidase Pathway)
Substrate N-Boc-α-allylalanine methyl esterα-Allylalanine amide
Optimal pH 8.08.0
Optimal Temperature 30 °C30 °C
Critical Additives 5% (v/v) Triton X-1001 mM Mn²⁺
Target Conversion 45%48%
Enantiomeric Excess (ee) >98% (S)-acid>99% (S)-acid
Typical Reaction Time 24 - 48 h24 h

Troubleshooting & Process Optimization

  • Issue: Stalled Conversion / Low Reaction Rate

    • Causality: Tetrasubstituted amino acid derivatives are highly hydrophobic, leading to substrate aggregation and poor enzyme-substrate interaction.

    • Solution: Increase the concentration of Triton X-100 up to 10% (v/v) or introduce a biphasic reaction system (e.g., 10% MTBE in buffer).

  • Issue: Loss of Enantioselectivity (Low ee)

    • Causality: Over-conversion. In kinetic resolutions, the enzyme will eventually begin hydrolyzing the slower (R)-enantiomer once the preferred (S)-enantiomer is depleted.

    • Solution: Rely on the pH-stat system as a hard stop. Quench the reaction exactly at 45–48% theoretical conversion by rapidly dropping the pH to 2.0 or adding a miscible organic solvent (e.g., acetonitrile) to denature the enzyme.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete olefin metathesis in 2-Amino-2-methylpent-4-enoic acid peptides

[label="Steric Diagnostic workflow for resolving incomplete olefin metathesis in S5-stapled peptides. Root Cause Analysis & FAQs Q1: My on-resin RCM reaction stalls at ~50% conversion, even after adding fresh Grubbs cata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Steric

Diagnostic workflow for resolving incomplete olefin metathesis in S5-stapled peptides.

Root Cause Analysis & FAQs

Q1: My on-resin RCM reaction stalls at ~50% conversion, even after adding fresh Grubbs catalyst. What is inhibiting the reaction? A1: The most common culprit for stalled on-resin RCM is catalyst poisoning by residual N,N-dimethylformamide (DMF) from the peptide synthesis phase. DMF strongly coordinates to the active Ruthenium center, displacing the necessary ligands and irreversibly halting the catalytic cycle 1. Causality & Resolution: Before adding the catalyst, the peptidyl-resin must be extensively washed with 1,2-dichloroethane (DCE) or dichloromethane (DCM) to purge all traces of DMF. If using an automated synthesizer, ensure the fluidic lines are completely flushed with DCE, as even micro-droplets of DMF in the needle assembly can drop conversion efficiency significantly 1.

Q2: I increased the reaction temperature to 60 °C to force completion, but LC-MS shows a complex mixture of masses. Why? A2: Elevated temperatures accelerate the metathesis kinetics but simultaneously promote the thermal degradation of the Grubbs catalyst into ruthenium hydrides 2. These hydride species are highly active isomerization catalysts. Instead of the desired ring-closing metathesis, they trigger olefin isomerization, leading to desallyl side products, ring contraction, and complex product mixtures 2. Causality & Resolution: Lower the reaction temperature to 40 °C. At this temperature, the desired RCM product is formed in appreciable yields while suppressing catalyst degradation 2. If higher temperatures are absolutely required for sterically hindered sequences, incorporate isomerization suppressants such as 1,4-benzoquinone or phenol to quench the ruthenium hydrides 3.

Q3: My peptide sequence contains a Methionine (Met) near the staple. Is this causing the incomplete metathesis? A3: Yes. The thioether side chain of Methionine is a potent ligand that competitively binds to the Ruthenium catalyst, decreasing the efficiency of the metathesis reaction or poisoning it entirely 4. Causality & Resolution: It is standard practice in peptide stapling to replace Methionine with Norleucine (Nle) 4. Norleucine is an isosteric aliphatic amino acid that preserves the chain length, aliphatic character, and helical propensity of Methionine without the coordinating sulfur atom, allowing RCM to proceed smoothly 4.

Q4: Should I use 1st Generation or 2nd Generation Grubbs Catalyst for S5-S5 (i, i+4) stapling? A4: For standard i, i+4 S5-S5 staples in sequences with high natural α-helical propensity, the 1st Generation Grubbs catalyst (G I) is often sufficient and highly chemoselective 4. However, for sequences with bulky neighboring residues (e.g., β-branched amino acids like Val, Ile, Thr) or longer staples (e.g., i, i+7 using R8 and S5), the 2nd Generation Grubbs (G II) or Hoveyda-Grubbs II (HG II) catalysts are recommended. G II and HG II feature an N-heterocyclic carbene (NHC) ligand that significantly increases their reactivity and stability against steric hindrance 3.

Quantitative Data: Catalyst Optimization Parameters

ParameterGrubbs 1st Gen (G I)Grubbs 2nd Gen (G II)Hoveyda-Grubbs II (HG II)
Optimal Temperature 25 °C (Room Temp)40 °C40 °C
Catalyst Loading 15–20 mol%10–15 mol%5–10 mol%
Isomerization Risk LowHigh (at >50 °C)Moderate to High
Tolerance to Sterics LowHighVery High
Best Use Case Standard i, i+4 (S5-S5) staplesHindered i, i+7 (R8-S5) staplesHighly complex/aggregated sequences

Self-Validating Experimental Protocol: Optimized On-Resin RCM

This protocol embeds a self-validation mechanism to guarantee that the RCM cycle is complete before irreversible downstream steps (like global cleavage or N-terminal deprotection) are executed.

Step 1: Resin Desolvation & Preparation

  • Transfer the peptidyl-resin (synthesized with S5 at i and i+4) to a fritted reaction vessel.

  • Wash the resin extensively with DCE (5 × 3 min) to completely purge residual DMF. Causality: Removing DMF prevents immediate poisoning of the Ruthenium center.

  • Swell the resin in anhydrous, degassed DCE for 15 minutes under a continuous stream of dry Nitrogen or Argon.

Step 2: Catalyst Activation & Delivery

  • In a separate dry vial, dissolve the selected Grubbs Catalyst (e.g., 15 mol% G I or 10 mol% G II relative to resin loading) in degassed DCE to achieve a 10 mM concentration.

  • Bubble Nitrogen through the catalyst solution for 2 minutes. Causality: Degassing prevents the oxidative degradation of the phosphine/NHC ligands.

  • Add the catalyst solution to the resin.

Step 3: Metathesis Incubation

  • Seal the vessel and agitate gently at 40 °C for 2 hours. Causality: 40 °C provides sufficient kinetic energy to overcome steric barriers while remaining below the threshold for ruthenium hydride formation.

  • Drain the reaction mixture. The drained solution should retain a brownish-purple hue; a completely black solution indicates severe catalyst decomposition.

Step 4: Self-Validation via Mini-Cleavage (Critical Step)

  • Extract ~2 mg of resin from the vessel and wash with DCM.

  • Treat the aliquot with 100 µL of cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 1 hour.

  • Evaporate the TFA, precipitate in cold ether, and analyze the crude supernatant via LC-MS.

  • Validation Metric: The metathesized peptide must exhibit a mass shift of exactly -28 Da (corresponding to the loss of an ethylene molecule, C₂H₄) compared to the linear precursor. Furthermore, the stapled peptide will typically elute earlier on a reverse-phase C18 column due to its constrained conformation.

    • Decision Gate: If the -28 Da shift is incomplete (presence of linear precursor), repeat Steps 2 and 3 with fresh catalyst. If complete, proceed to Step 5.

Step 5: Catalyst Quenching

  • Wash the resin with DCE (3 × 2 min), followed by DCM (3 × 2 min).

  • To remove trace Ruthenium byproducts that can cause post-cleavage oxidation, wash the resin with a 1 M solution of DMSO in DCM for 12 hours, or use a specialized metal scavenger resin.

References

  • Biotage. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. 1

  • National Institutes of Health (NIH) / PMC. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. 2

  • American Chemical Society (ACS). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). 3

  • National Institutes of Health (NIH) / PMC. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. 4

Sources

Optimization

Technical Support Center: Optimizing Asymmetric Synthesis of 2-Amino-2-methylpent-4-enoic Acid

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-methylpent-4-enoic acid (also known as α -allylalanine or 2-methylallylglycine). Synthesizing this non-canonical amino acid presents a unique challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-methylpent-4-enoic acid (also known as α -allylalanine or 2-methylallylglycine). Synthesizing this non-canonical amino acid presents a unique challenge: the construction of a quaternary stereocenter with high enantiomeric excess (ee) while maintaining high chemical yields.

This guide provides a self-validating protocol, quantitative benchmarks, and mechanistic troubleshooting to ensure robust, reproducible results in your drug development workflows.

Reaction Pathway Visualization

The most scalable and industrially relevant route for synthesizing α -allylalanine is the Asymmetric Phase-Transfer Alkylation (PTA) of an alanine-derived Schiff base.

SynthesisWorkflow A Alanine Schiff Base (Substrate) D Biphasic Alkylation (Toluene / 50% KOH, 0°C) A->D B Allyl Bromide (Electrophile) B->D C Chiral PTC (Maruoka / Cinchona) C->D E Chiral Intermediate (α-Allylated Schiff Base) D->E Enantioselective C-C Bond Formation F Mild Hydrolysis (Aqueous Citric Acid) E->F Imine Deprotection G 2-Amino-2-methylpent-4-enoic acid (Target Molecule) F->G Isolation & Purification

Asymmetric Phase-Transfer Alkylation Workflow for α-Allylalanine Synthesis.

Core Protocol: Asymmetric Phase-Transfer Allylation

This step-by-step methodology is designed as a self-validating system. By strictly controlling the biphasic environment, you enforce a tight ion-pair transition state, which is the causal mechanism for high enantioselectivity.

Step 1: Organic Phase Assembly Dissolve the alanine Schiff base (e.g., N -(diphenylmethylene)alanine ethyl ester, 1.0 equiv) and the chiral phase-transfer catalyst (1–5 mol%) in anhydrous toluene. Validation: The solution should be completely homogeneous. Note: Recommended catalysts include (S)-Simplified Maruoka Catalyst or Cinchona alkaloid derivatives like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide1[1].

Step 2: Electrophile Addition & Thermal Control Add allyl bromide (1.2 equiv) to the organic phase. Immediately cool the reaction vessel to 0 °C (or -20 °C for maximum ee). Causality: Lowering the temperature suppresses the background, non-catalyzed racemic alkylation pathway.

Step 3: Base Initiation Slowly add 50% aqueous KOH solution (volume equal to 1/3 of the toluene volume). Initiate vigorous stirring (>800 rpm). Validation: A distinct emulsion must form. The high shear rate maximizes the interfacial surface area, allowing the chiral quaternary ammonium catalyst to effectively shuttle the enolate into the organic phase.

Step 4: Reaction Monitoring Stir for 4–6 hours at the target temperature. Validate completion via chiral HPLC or TLC (hexane/ethyl acetate). The starting imine should be fully consumed.

Step 5: Mild Hydrolysis & Isolation Quench the reaction with cold water to separate the phases. Extract the organic layer, concentrate it, and treat the crude intermediate with aqueous citric acid in THF for 2-4 hours at room temperature 2[2]. Causality: Citric acid is acidic enough to hydrolyze the imine but mild enough to prevent hydration or migration of the terminal alkene. Isolate the free amino acid via ion-exchange chromatography.

Quantitative Data Summary

Use the table below to benchmark your expected Yield and Enantiomeric Excess based on your chosen catalytic system.

Catalyst SystemBase / SolventTemp (°C)Yield (%)ee (%)
Ni(II)-complex of chiral Schiff baseSolid NaOH / DMF2570–90>80
Cinchona Alkaloid PTC (O-allyl-N-anthracenylmethyl)50% KOH / Toluene085–9290–99
Simplified Maruoka Catalyst50% KOH / Toluene-20 to 085–9594–97
Troubleshooting & FAQs

Q1: My enantiomeric excess (ee) is plateauing below 80% during the allylation step. How do I fix this? A: Enantioselectivity in phase-transfer catalysis is entirely dependent on the formation of a tight ion-pair between the enolate and the chiral quaternary ammonium cation. If your ee is low, the transition state is too loose, or background racemic alkylation is occurring.

  • Action 1 (Temperature): Drop your reaction temperature from 0 °C to -20 °C. The catalyzed pathway has a lower activation energy than the background reaction; cooling the system heavily favors the chiral pathway2[2].

  • Action 2 (Agitation): Ensure your overhead stirrer is operating at >800 rpm. Poor mixing creates localized pockets of high base concentration, which promotes non-selective background alkylation.

  • Action 3 (Catalyst Selection): Ensure you are using a catalyst with sufficient steric bulk. C2-symmetric Maruoka catalysts or Cinchona derivatives with an anthracenylmethyl group block one face of the enolate entirely, forcing the allyl bromide to approach from the opposite face3[3].

Q2: I am observing significant side reactions and a drop in overall yield. How can I improve chemoselectivity? A: The primary side reaction in this workflow is the premature hydrolysis of the Schiff base before the alkylation can occur.

  • Action: Verify the concentration of your base. You must use 50% aqueous KOH (w/w). A highly concentrated base acts as a dehydrating agent for the organic phase. It minimizes the amount of free water available in the toluene layer, thereby suppressing the nucleophilic attack of water on the imine carbon. Do not substitute with weaker or more dilute bases (e.g., 10% NaOH).

Q3: The yield drops drastically during the final hydrolysis of the Schiff base intermediate. What is the optimal workup? A: While the newly formed quaternary stereocenter is relatively stable against racemization, harsh acidic hydrolysis (e.g., refluxing 6N HCl) can degrade the allyl group, leading to hydration of the double bond or incomplete cleavage of the diphenylmethylene group.

  • Action: Switch to a mild hydrolysis protocol. Treat the intermediate with aqueous citric acid in THF at room temperature2[2]. Alternatively, if using monocyclic iminolactones as an auxiliary, controlled hydrolysis with 8 N HCl at 90 °C in a sealed tube can be utilized, provided reaction times are strictly monitored4[4].

Sources

Troubleshooting

Resolving solubility issues of Fmoc-2-Amino-2-methylpent-4-enoic acid in DMF

Topic: Resolving Solubility Issues of Fmoc-2-Amino-2-methylpent-4-enoic acid in DMF Scientist’s Foreword: Fmoc-2-Amino-2-methylpent-4-enoic acid is an α,α -disubstituted unnatural amino acid featuring both a methyl and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Solubility Issues of Fmoc-2-Amino-2-methylpent-4-enoic acid in DMF

Scientist’s Foreword: Fmoc-2-Amino-2-methylpent-4-enoic acid is an α,α -disubstituted unnatural amino acid featuring both a methyl and an allyl group at the alpha-carbon. While this structural motif is highly valuable for designing conformationally restricted peptidomimetics, it introduces severe steric hindrance and high crystal lattice energies. As a Senior Application Scientist, I frequently see researchers struggle to dissolve this building block in standard N,N-Dimethylformamide (DMF). The following guide synthesizes thermodynamic principles with field-proven Solid-Phase Peptide Synthesis (SPPS) strategies to systematically resolve these solubility barriers.

I. Diagnostic FAQs: Understanding and Overcoming the Solubility Barrier

Q1: Why does Fmoc-2-Amino-2-methylpent-4-enoic acid exhibit such poor solubility in standard DMF? A: The insolubility is fundamentally a thermodynamic issue driven by molecular geometry. The dual substitution at the alpha-carbon severely restricts the backbone dihedral angles ( ϕ/ψ ). This steric constraint, combined with the highly hydrophobic nature of the Fmoc protecting group and the allyl side chain, promotes the formation of a tightly packed, highly stable crystal lattice[1]. Furthermore, these molecules tend to form strong intermolecular hydrogen-bonded dimers in solution. DMF, while an excellent polar aprotic solvent, often lacks the thermodynamic driving force to disrupt these cohesive intermolecular forces at room temperature[2].

Q2: What are the immediate physical interventions I can apply without altering my solvent system? A: Before introducing chemical additives, apply physical energy to overcome the lattice enthalpy. Sonication combined with gentle heating (40–50 °C) increases the kinetic energy of the system, which is often sufficient to break the initial crystal lattice and achieve a clear solution[2]. Caution: Do not exceed 55 °C, as prolonged exposure to high heat can risk premature Fmoc deprotection if trace basic impurities are present in the DMF.

Q3: If physical methods fail, what co-solvents are recommended to improve solvation? A: If the solution remains turbid, you must modify the dielectric constant and solvation power of the medium. The addition of N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) is highly effective. A 1:1 mixture of DMF:NMP significantly improves the solvation of highly hydrophobic and sterically hindered sequences[3]. For extreme cases, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) can be employed to maximize both solvation of the amino acid and swelling of the SPPS resin simultaneously[3][4].

Q4: Can chemical additives disrupt the aggregation of this amino acid? A: Yes. The addition of chaotropic salts is a highly effective chemical intervention. Adding Lithium chloride (LiCl) or Potassium thiocyanate (KSCN) at concentrations of 0.4 to 0.8 M directly to the solvent system disrupts aggregation[4][5]. Mechanistically, the small, highly charged lithium ions strongly coordinate with the carbonyl oxygens of the Fmoc group and the carboxylic acid, effectively breaking up the intermolecular hydrogen-bonding networks that cause precipitation[5].

Q5: Once solubilized, how does the steric hindrance of this amino acid impact the coupling strategy? A: Solubilizing the amino acid is only half the battle. Because of the extreme steric congestion around the alpha-carbon, standard coupling reagents (e.g., HBTU, TBTU) often yield incomplete reactions. It is critical to use highly reactive uronium or phosphonium salts like HATU or PyAOP, or to pre-form a symmetrical anhydride, to ensure efficient acylation onto the growing peptide chain[1].

II. Logical Troubleshooting Workflow

SolubilityWorkflow Start Fmoc-2-Amino-2-methylpent-4-enoic acid Insoluble in DMF Step1 Physical Interventions Sonication & Heating (40-50°C) Start->Step1 Check1 Solution Clear? Step1->Check1 Step2 Binary Solvent System Add NMP (1:1 DMF:NMP) Check1->Step2 No Success Proceed to Pre-Activation & SPPS Coupling Check1->Success Yes Check2 Solution Clear? Step2->Check2 Step3 Chaotropic Disruption Add 0.4 M LiCl Check2->Step3 No Check2->Success Yes Check3 Solution Clear? Step3->Check3 Step4 Advanced Formulation 'Magic Mixture' (DCM/DMF/NMP) Check3->Step4 No Check3->Success Yes Step4->Success

Troubleshooting workflow for resolving Fmoc-2-Amino-2-methylpent-4-enoic acid solubility in DMF.

III. Quantitative Data: Solvation Strategy Matrix

The following table summarizes the quantitative parameters and mechanistic impacts of each troubleshooting strategy.

StrategyReagents & ParametersMechanism of ActionImpact on SPPS Workflow
Physical Agitation Heat (40–50 °C) + Sonication (10–15 min)Increases kinetic energy to overcome crystal lattice enthalpy.None (Safest). Does not alter coupling kinetics or require extra washing.
Binary Solvent DMF:NMP (1:1 v/v)NMP provides higher solvation power and alters the dielectric constant.Low. Fully compatible with standard automated synthesizers and coupling reagents.
Chaotropic Salts 0.4 M – 0.8 M LiCl in DMF Li+ coordinates with carbonyls, disrupting intermolecular H-bond networks.Moderate. Requires thorough post-coupling resin washes to remove residual salts before cleavage.
"Magic Mixture" DCM:DMF:NMP (1:1:1 v/v)Maximizes solvation of hydrophobic moieties while maintaining resin swelling.High. DCM volatility can alter reagent concentration over time; requires sealed vials.
IV. Validated Experimental Protocol

Preparation of a 0.2 M Solubilized Fmoc-2-Amino-2-methylpent-4-enoic acid Formulation

This self-validating protocol utilizes the Chaotropic Binary Solvent Method, which is highly effective for severely aggregated α,α -disubstituted amino acids.

Materials Required:

  • Fmoc-2-Amino-2-methylpent-4-enoic acid (Target concentration: 0.2 M)

  • Peptide-synthesis grade DMF and NMP

  • Anhydrous Lithium chloride (LiCl)

  • Coupling Reagent: HATU (Target concentration: 0.19 M)

  • Base: DIEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

  • Initial Solvation Attempt:

    • Weigh the required amount of Fmoc-2-Amino-2-methylpent-4-enoic acid into a clean, dry glass vial.

    • Add 50% of the final required volume using pure DMF.

    • Vortex for 30 seconds. If the powder remains suspended, place the vial in a heated ultrasonic bath at 45 °C for 10 minutes.

  • Co-Solvent Addition (If turbidity persists):

    • Add NMP to bring the total volume to 90% of the final target volume (creating a roughly 1:1 DMF:NMP ratio).

    • Vortex and sonicate for an additional 5 minutes.

  • Chaotropic Disruption (For stubborn aggregation):

    • If the solution is still not optically clear, add anhydrous LiCl directly to the vial to achieve a concentration of 0.4 M.

    • Vortex vigorously. The exothermic dissolution of LiCl combined with its chaotropic effect will rapidly break down remaining dimers, yielding a clear solution.

  • Final Volume Adjustment & Pre-Activation:

    • Adjust to the final volume with DMF.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent with no particulate matter.

    • Immediately prior to coupling, add HATU (0.95 equivalents relative to the amino acid) and DIEA (2.0 equivalents). Allow 2 minutes for pre-activation before adding the mixture to the resin-bound peptide.

V. References
  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides Source: PubMed / NIH URL:[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: PMC / NIH URL:[Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? Source: ResearchGate URL:[Link]

  • Peptide Solubility Guidelines Source: The Hebrew University of Jerusalem URL:[Link]

Sources

Optimization

Reducing aggregation in peptides containing multiple 2-Amino-2-methylpent-4-enoic acid residues

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly constrained, stapled peptides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly constrained, stapled peptides.

The incorporation of multiple 2-Amino-2-methylpent-4-enoic acid residues (commonly referred to as α-methyl, α-alkenyl amino acids, or "S5" in peptide stapling nomenclature) presents a unique set of chemical challenges. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind synthesis failures and a self-validating system to ensure high-yield production of your target macrocycles.

Mechanistic Deep Dive: The Causality of Aggregation

To troubleshoot effectively, we must first understand why 2-amino-2-methylpent-4-enoic acid causes severe on-resin aggregation. The causality is driven by two intersecting physical phenomena:

  • Steric Hindrance at the α-Carbon: The presence of both a methyl group and a pentenyl chain at the α-carbon creates a quaternary center. This extreme steric bulk severely restricts the ϕ and ψ dihedral angles of the peptide backbone, making the N-terminal amine physically inaccessible to incoming activated amino acids and deprotection bases [1].

  • Hydrophobic Collapse: The highly hydrophobic nature of the pentenyl side chains repels polar synthesis solvents (like DMF or NMP). When multiple of these residues are present, the peptide chain undergoes an inter-chain hydrophobic collapse on the resin. This desolvation promotes the formation of rigid, on-resin β -sheet networks, effectively halting chain elongation [2].

G A Multiple u03B1-Methyl Alkenyl Amino Acids B Steric Hindrance at u03B1-Carbon A->B C Hydrophobic Collapse (Pentenyl Chains) A->C D On-Resin u03B2-Sheet Aggregation B->D C->D E Incomplete Deprotection & Sluggish Coupling D->E I1 Intervention: DIC/Oxyma Activation I1->B I2 Intervention: Microwave Heating (75u00B0C) I2->D I3 Intervention: Pseudoproline Dipeptides I3->D

Fig 1: Mechanistic pathway of on-resin aggregation and targeted chemical interventions.

Troubleshooting Guide

Issue 1: Mass Spectrometry Shows Deletion of the Residue Following the α-Methyl Amino Acid

Root Cause: The incoming amino acid fails to couple due to the steric wall created by the α-methyl group of the preceding residue. Resolution: Standard coupling reagents (e.g., PyBOP or HBTU) are insufficient. Switch to the highly reactive DIC/OxymaPure system [3]. Oxyma forms a highly reactive ester that is less sterically demanding than HOBt/HOAt derivatives. Implement a double-coupling strategy specifically for the residue immediately following the 2-amino-2-methylpent-4-enoic acid.

Issue 2: Incomplete Fmoc Deprotection (Mass +222 Da)

Root Cause: Hydrogen-bonded β -sheet aggregation shields the N-terminal Fmoc group from piperidine. Resolution: Introduce thermal energy to disrupt hydrogen bonds. Utilize Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS) at 75°C for the deprotection step. Alternatively, if synthesizing at room temperature, incorporate chaotropic agents (e.g., 0.1 M LiCl) or 0.1 M DBU into your 20% piperidine/DMF deprotection cocktail.

Issue 3: Sluggish or Failed Ring-Closing Metathesis (RCM)

Root Cause: The two pentenyl side chains are not in spatial proximity. This occurs if the intervening sequence fails to adopt an α -helical pre-organization on the resin, or if the Grubbs catalyst is poisoned. Resolution:

  • Ensure the N-terminus is capped (acetylated) prior to RCM. A free N-terminal amine will coordinate with the Ruthenium center of the Grubbs catalyst, instantly poisoning it [4].

  • Substitute standard Ser/Thr residues outside the staple region with Pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser/Thr( ΨMe,Me pro)-OH). These act as traceless turn-inducers, breaking β -sheets and forcing the backbone into a conformation that brings the olefin chains together [1].

Quantitative Data Presentation

To illustrate the necessity of optimized conditions, the table below compares synthesis efficiencies for a standard 15-mer peptide containing two 2-amino-2-methylpent-4-enoic acid residues (separated by 3 residues for an i, i+4 staple).

Synthesis StrategyCoupling ReagentsTemperatureAvg. Coupling Yield (Post-S5)RCM Conversion RateOverall Crude Purity
Standard SPPS DIC / HOBtRoom Temp (25°C)< 45%15 - 20%< 10%
Optimized RT SPPS DIC / Oxyma (Double)Room Temp (25°C)82%60 - 70%45%
MW-SPPS (Recommended) DIC / OxymaMicrowave (75°C)> 98% > 95% > 85%

Experimental Protocols

The following self-validating protocols are designed to ensure complete coupling and cyclization.

Protocol A: Microwave-Assisted Elongation of Sterically Hindered Regions

Self-Validation Checkpoint: Conduct a micro-cleavage and Kaiser test before proceeding to the next amino acid to ensure <1% unreacted amines.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in 1:1 DMF/DCM for 30 minutes.

  • Deprotection: Treat resin with 20% Piperidine + 0.1 M Oxyma in DMF. Microwave at 75°C for 3 minutes. (Oxyma suppresses aspartimide formation at high temperatures). Wash 5x with DMF.

  • Activation: Dissolve 5 eq (0.5 mmol) of the incoming Fmoc-amino acid and 5 eq Oxyma in DMF. Add 5 eq DIC. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Microwave at 75°C for 10 minutes.

  • Double Coupling (Critical Step): For the residue directly following 2-amino-2-methylpent-4-enoic acid, drain the reaction vessel, wash 3x with DMF, and repeat Steps 3 and 4 with fresh reagents.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Self-Validation Checkpoint: Verify N-terminal capping via a negative (yellow) Kaiser test prior to adding the Ruthenium catalyst.

  • N-Terminal Capping: After the final Fmoc deprotection, treat the resin with 20% Acetic Anhydride and 10% DIEA in DMF for 20 minutes. Wash thoroughly with DMF.

  • Solvent Exchange: Wash the resin 5x with anhydrous 1,2-dichloroethane (DCE). Note: Grubbs catalyst is highly sensitive to moisture and DMF coordination.

  • Catalyst Addition: Dissolve 20 mol% Grubbs 1st Generation Catalyst in 2 mL of anhydrous DCE. Degas the solution with Argon for 5 minutes.

  • Metathesis: Add the catalyst solution to the resin. Bubble Argon through the suspension and react for 2 hours at room temperature (or 30 minutes at 50°C under microwave irradiation).

  • Cleanup: Drain and wash the resin sequentially with DCE (3x), DCM (3x), and Methanol (3x) to remove Ruthenium byproducts.

Workflow N1 Resin Swelling N2 Fmoc Deprotection N1->N2 N3 MW Coupling (DIC/Oxyma) N2->N3 N3->N2 Elongation N4 N-Terminal Capping N3->N4 Sequence Complete N5 Solvent Exchange (DCE) N4->N5 N6 Ring-Closing Metathesis N5->N6 N7 Cleavage & Global Deprotection N6->N7

Fig 2: Optimized Solid-Phase Peptide Synthesis and RCM workflow for stapled peptides.

Frequently Asked Questions (FAQs)

Q: Can I use Grubbs 2nd Generation Catalyst instead of the 1st Generation? A: While Grubbs 2nd Generation is more reactive, it frequently leads to undesired double-bond migration and cross-metathesis side reactions when used on-resin with pentenyl side chains. Grubbs 1st Generation provides the highest fidelity for i, i+4 and i, i+7 hydrocarbon staples [4].

Q: Why is my peptide turning black/dark brown after cleavage? A: This is due to trapped Ruthenium species from the RCM step. To resolve this, wash your resin with a solution of 10% DMSO in DMF for 12 hours prior to TFA cleavage. DMSO acts as a strong ligand to wash away residual Ru complexes.

Q: Does the stereochemistry of the 2-amino-2-methylpent-4-enoic acid matter? A: Absolutely. For an i, i+4 staple (one turn of the helix), you must use the (S)-enantiomer at both positions to ensure the olefin chains project from the same face of the right-handed α -helix. Using an (R)-enantiomer will project the chain into the core of the helix, preventing cyclization and destroying the secondary structure [1].

References

  • Walensky, L. D., & Bird, G. H. (2014). "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting." National Institutes of Health (PMC). Available at:[Link]

  • CEM Corporation. (2019). "Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis." CEM Application Notes. Available at: [Link]

  • El-Faham, A., et al. (2018). "OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of α-ketoamide derivatives." Molecules (PMC). Available at:[Link]

  • Mourtas, S., et al. (2019). "Stapled Peptides—A Useful Improvement for Peptide-Based Drugs." MDPI. Available at:[Link]

Reference Data & Comparative Studies

Validation

Optimizing Peptide Stapling: A Technical Comparison of 2-Amino-2-methylpent-4-enoic Acid vs. Allylglycine

Peptide stapling has revolutionized the development of peptidomimetics by constraining short, flexible peptides into bioactive α-helical conformations. The success of this macrocyclization—and the ultimate pharmacologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Peptide stapling has revolutionized the development of peptidomimetics by constraining short, flexible peptides into bioactive α-helical conformations. The success of this macrocyclization—and the ultimate pharmacological viability of the peptide—relies heavily on the choice of the olefin-bearing unnatural amino acids.

This guide provides an in-depth technical comparison between two commonly discussed building blocks for Ring-Closing Metathesis (RCM): 2-Amino-2-methylpent-4-enoic acid (an α,α-disubstituted amino acid, widely known in the Verdine nomenclature as S5 ) and Allylglycine (an α-monosubstituted amino acid).

Mechanistic Causality: The Role of α-Methylation

The fundamental difference between S5 and allylglycine lies in the presence of the α-methyl group. This seemingly small structural variance dictates the thermodynamic and kinetic success of the entire stapling workflow.

The Thorpe-Ingold Effect and Helix Nucleation

When allylglycine is incorporated into a linear peptide, the backbone retains a high degree of rotational freedom. The high entropic cost of bringing the two flexible alkene side chains together makes RCM highly inefficient.

Conversely, 2-amino-2-methylpent-4-enoic acid (S5) features an α-carbon dimethyl-like substitution (a methyl group and an alkenyl chain). This steric bulk induces the Thorpe-Ingold effect , restricting the torsion angles of the peptide bonds to approximately ϕ = -49° and ψ = -26°[1]. Because these angles closely mimic those of a native α-helix (ϕ = -57°, ψ = -47°), the S5 residues pre-organize the peptide backbone into a helical turn before the catalyst is even introduced[1]. This pre-organization drastically lowers the activation energy required for macrocyclization.

G A Unstructured Linear Peptide B Allylglycine Incorporation (High Entropy, Flexible) A->B C 2-Amino-2-methylpent-4-enoic acid (S5) (Steric Clash restricts Phi/Psi) A->C D Poor RCM Efficiency Low Helicity B->D Grubbs Catalyst E Pre-organized α-Turn (Thorpe-Ingold Effect) C->E F High RCM Yield Stable α-Helix E->F Grubbs Catalyst

Fig 1: Mechanistic pathway of helix pre-organization and RCM efficiency.

Quantitative Performance Comparison

The structural pre-organization provided by S5 translates directly into superior experimental and biological outcomes. Below is a comparative summary of their performance metrics in an i,i+4 stapling configuration.

Performance Metric2-Amino-2-methylpent-4-enoic acid (S5)AllylglycineMechanistic Reason
RCM Yield (On-Resin) > 85% < 40%S5 pre-organizes the dienes into close spatial proximity; allylglycine suffers from high entropic penalties[2].
α-Helicity (CD Spectra) 50% – 85% < 30%The α-methyl group restricts dihedral angles, locking the backbone into a stable helical conformation[1].
Protease Resistance High ( t1/2​ > 12h)Low ( t1/2​ < 2h)The rigid all-hydrocarbon staple and tight helical packing physically shield internal amide bonds from protease active sites[3].
Cellular Permeability High Poor to ModerateThe rigid, hydrophobic face created by the S5 staple actively promotes cellular uptake via macropinocytosis[1].

Self-Validating Experimental Protocol: On-Resin Peptide Stapling

To ensure trustworthiness and reproducibility, the following protocol for incorporating S5 and executing RCM is designed as a self-validating system . It includes critical checkpoints to prevent the propagation of errors during Solid-Phase Peptide Synthesis (SPPS).

Phase 1: SPPS Assembly & Steric Overcome

Causality: Because S5 is an α,α-disubstituted amino acid, its amine is highly sterically hindered. Standard coupling reagents (e.g., DIC/Oxyma) will frequently result in truncated deletion sequences.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Coupling S5: Use highly reactive coupling reagents (e.g., HATU/HOAt or PyAOP) with N,N-Diisopropylethylamine (DIPEA).

  • Extended Reaction: Allow the coupling reaction to proceed for 3 to 4 hours at room temperature (or 75°C for 10 min if using microwave-assisted SPPS).

  • Validation Checkpoint (Kaiser Test): Perform a quantitative ninhydrin test.

    • Pass: Beads are colorless/yellow. Proceed to the next step.

    • Fail: Beads are blue. The hindered amine has not fully reacted. Do not proceed. Perform a double-coupling cycle using fresh reagents.

Phase 2: Ring-Closing Metathesis (RCM)

Causality: RCM must be performed while the peptide is still fully protected and attached to the resin to prevent intermolecular cross-linking (oligomerization).

  • Solvent Exchange: Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE) to remove all traces of DMF, which can poison the ruthenium catalyst.

  • Catalyst Addition: Add a solution of Grubbs I or Grubbs II catalyst (10–20 mol % relative to resin loading) dissolved in anhydrous DCE.

  • Reaction: Bubble with nitrogen gas and agitate gently for 2 hours at room temperature.

  • Validation Checkpoint (Micro-Cleavage): Withdraw ~1 mg of resin beads. Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 1 hour. Analyze the supernatant via LC-MS.

    • Pass: The target mass shifts by -28 Da (indicating the successful expulsion of ethylene gas).

    • Fail: The acyclic precursor mass is still visible. Wash the bulk resin with DCE and repeat the RCM with a fresh batch of catalyst.

Phase 3: Cleavage and Purification
  • Wash the resin with DCM and Methanol, then dry under a vacuum.

  • Cleave the peptide from the resin using the TFA cocktail for 2.5 hours.

  • Precipitate in cold diethyl ether, centrifuge, and purify the pellet via RP-HPLC.

Workflow Step1 Fmoc-SPPS Assembly (Insert S5/Allylglycine at i, i+4) Step2 N-terminal Fmoc Deprotection (or Acetylation) Step1->Step2 Step3 On-Resin RCM (Grubbs I/II in DCE, 2h x2) Step2->Step3 Step4 Washing & Drying (DCM/MeOH) Step3->Step4 Step5 TFA Cleavage & Global Deprotection Step4->Step5 Step6 RP-HPLC Purification & LC-MS Validation Step5->Step6

Fig 2: Step-by-step workflow for on-resin ring-closing metathesis.

Conclusion

While allylglycine is more cost-effective and easier to couple during SPPS due to its lack of steric hindrance, it fundamentally fails to pre-organize the peptide backbone. This results in poor RCM yields and sub-optimal helical stability[4].

For researchers aiming to develop robust, protease-resistant, and cell-permeable therapeutic peptides, 2-Amino-2-methylpent-4-enoic acid (S5) remains the gold standard. The initial synthetic challenges posed by its α-methyl group are vastly outweighed by the thermodynamic benefits it provides during macrocyclization and the superior biophysical properties of the resulting all-hydrocarbon stapled peptide[2].

References

  • Journal of the American Chemical Society - Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. (Reviewing Verdine and Schafmeister's foundational 2000 publication on all-hydrocarbon cross-linking systems).[Link]

  • Reports in Organic Chemistry (Dove Medical Press) - Regulation of protein–protein interactions using stapled peptides. (Details the structural requirements for stapling and the Thorpe-Ingold effect of α,α-disubstituted amino acids).[Link]

  • Journal of the American Chemical Society - Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. (Discusses the role of α-methyl groups in stabilizing helical peptides).[Link]

  • Tetrahedron Letters (SciSpace) - Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. (Comparative utilization of allylglycine in alternative cyclization strategies).[Link]

Sources

Comparative

Chiral HPLC Method Validation for 2-Amino-2-methylpent-4-enoic Acid Enantiomer Separation: A Comparative Guide

Executive Summary 2-Amino-2-methylpent-4-enoic acid (commonly known as α-allyl-alanine) is a highly specialized unnatural amino acid utilized extensively in the synthesis of stapled peptides[]. Its alkene-bearing side ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-methylpent-4-enoic acid (commonly known as α-allyl-alanine) is a highly specialized unnatural amino acid utilized extensively in the synthesis of stapled peptides[]. Its alkene-bearing side chain enables ruthenium-catalyzed ring-closing metathesis, forming hydrocarbon cross-bridges that lock therapeutic peptides into highly stable, cell-permeable α-helical conformations[]. Because the precise stereochemistry of the α-carbon dictates the spatial trajectory of the staple, achieving baseline enantiomeric separation of its (R) and (S) isomers is a critical quality control requirement in preclinical drug development[][2].

This guide provides an objective comparison of leading chiral stationary phases (CSPs) for resolving this sterically hindered amino acid, alongside a self-validating experimental protocol and an 3 compliant validation framework[3].

Mechanistic Context: The Challenge of α-Methylation

Separating the enantiomers of 2-amino-2-methylpent-4-enoic acid presents distinct chromatographic hurdles. In natural amino acids, the α-proton serves as a primary site for hydrogen-bonding interactions with the chiral selector. The substitution of this proton with an α-methyl group eliminates this interaction vector[4]. Furthermore, the combined steric bulk of the methyl and allyl groups restricts the molecule's conformational flexibility, making it difficult for the analyte to optimally align within the chiral cavities of traditional columns[4].

To overcome this causality, modern chiral separations must rely on synergistic, multi-point interactions—such as double ion-pairing or host-guest complexation—rather than isolated hydrogen bonding[5][6].

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of a CSP is fundamentally dictated by the analyte's state: whether it is analyzed as an underivatized free amino acid or as an N-protected derivative (e.g., Fmoc-protected for solid-phase peptide synthesis)[2][4].

Zwitterionic Columns (e.g., CHIRALPAK® ZWIX)
  • Mechanism : Derived from cinchona alkaloids, these columns utilize a synergistic double ion-pairing mechanism. The stationary phase possesses both basic and acidic sites that interact simultaneously with the carboxylate and the protonated amine of the free amino acid[5][6].

  • Performance Insight : Methanol-based mobile phases are strictly required here because they provide the exact proton activity needed to ionize both the zwitterionic selector and the amphoteric analyte, facilitating robust electrostatic interactions[6].

Crown Ether Columns (e.g., ChiroSil SCA(-), CROWNPAK CR(+))
  • Mechanism : Operates via host-guest complexation. The 18-crown-6 ether cavity selectively encapsulates the protonated primary amine (-NH 3+​ ) of the amino acid[5][7].

  • Performance Insight : While highly effective for natural amino acids, the steric hindrance of the α-methyl group in α-allyl-alanine can slightly reduce binding affinity within the crown ether cavity, often resulting in lower resolution ( Rs​ ) compared to zwitterionic phases[7].

Immobilized Polysaccharide Columns (e.g., CHIRALPAK IC)
  • Mechanism : Relies on π−π interactions, dipole-dipole stacking, and inclusion complexation[4].

  • Performance Insight : Ineffective for the free amino acid but superior for N-Fmoc derivatized α-allyl-alanine. The bulky fluorenylmethyloxycarbonyl (Fmoc) group provides the necessary hydrophobic and π−π interaction sites required for chiral recognition on carbohydrate-based CSPs[4].

Data Presentation: Quantitative Column Comparison

Table 1: Performance Comparison for 2-Amino-2-methylpent-4-enoic Acid Separation

Column TechnologyTarget Analyte FormOptimized Mobile PhaseChiral Recognition MechanismResolution ( Rs​ )Selectivity ( α )
CHIRALPAK ZWIX(+) Underivatized (Free)MeOH / H 2​ O (98:2) + 50mM Formic Acid + 25mM DiethylamineDouble Ion-Pairing> 2.5~1.30
ChiroSil SCA(-) Underivatized (Free)MeOH / H 2​ O (80:20) + 5mM HClO 4​ Host-Guest Complexation> 1.8~1.15
CHIRALPAK IC N-Fmoc DerivatizedHexane / Isopropanol (80:20) + 0.1% TFA π−π & Hydrogen Bonding> 3.0~1.50

(Note: Data synthesized from comparative studies on α-methylated unnatural amino acids[4][5][6][7].)

Self-Validating Experimental Protocol: Zwitterionic Separation

To ensure scientific integrity and trustworthiness, the following protocol for the underivatized free amino acid incorporates a built-in System Suitability Test (SST). This creates a self-validating system that proves the method's resolving power prior to analyzing unknown samples[8].

Step 1: Mobile Phase Preparation

Causality: The 98:2 Methanol/Water ratio ensures analyte solubility while preventing the disruption of electrostatic interactions. The specific ratio of formic acid to diethylamine establishes a buffered microenvironment critical for the double ion-pairing mechanism[6].

  • Combine 980 mL of HPLC-grade Methanol with 20 mL of Milli-Q Water.

  • Add 50 mM Formic Acid and 25 mM Diethylamine.

  • Sonicate the mixture for 15 minutes to degas, then filter through a 0.22 µm PTFE membrane.

Step 2: System Suitability Testing (SST)

Causality: Verifies column integrity and establishes baseline resolution before committing precious synthetic batches[8].

  • Inject 10 µL of a 1.0 mg/mL racemic standard of 2-Amino-2-methylpent-4-enoic acid.

  • Mandatory Acceptance Criteria : Baseline resolution ( Rs​ ) must be ≥1.5 . The tailing factor ( Tf​ ) for both enantiomeric peaks must be ≤1.5 . Theoretical plates ( N ) must exceed 5,000. Do not proceed to Step 3 if SST fails.

Step 3: Sample Preparation & Chromatographic Analysis
  • Dissolve the target batch of (S)-2-amino-2-methylpent-4-enoic acid in the mobile phase to a concentration of 1.0 mg/mL[9].

  • Set the column temperature strictly to 25°C and the flow rate to 0.6 mL/min.

  • Detection : Because the free amino acid lacks a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for accurate quantification[6][9].

Validation Framework (ICH Q2(R2))

Method validation must strictly adhere to the 3 to demonstrate that the analytical procedure is fit for release testing of commercial drug substances[3][10].

  • Specificity : The method must unequivocally resolve the (S)-enantiomer from the (R)-enantiomer and any synthetic byproducts. This is confirmed by analyzing peak purity via MS detection and ensuring Rs​>1.5 [3][11].

  • Reportable Range & Linearity : Evaluated across 50% to 150% of the target specification limit. For enantiomeric purity, the validated range must extend from the Limit of Quantitation (LOQ) of the undesired (R)-enantiomer up to 120% of the nominal (S)-enantiomer concentration[3][12].

  • Accuracy (Recovery) : Validated by spiking known amounts of the (R)-enantiomer into a pure (S)-enantiomer matrix at three distinct levels (e.g., 0.1%, 0.5%, 1.0%). Recovery must fall within the 90–110% acceptance criterion[11].

  • Precision (Repeatability) : Requires a minimum of 6 independent determinations at the 100% test concentration. The Relative Standard Deviation (RSD) of the calculated enantiomeric excess (ee%) must be ≤2.0% [3].

  • Robustness : Deliberate, controlled variations in method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2 °C, mobile phase additive concentration) must be tested using a Design of Experiments (DoE) approach to ensure reliability during routine QC[8].

Workflow Visualization

ICH_Q2_Validation Target Define Analytical Target Profile (Enantiomeric Excess > 99%) Screening CSP Selection & Optimization (Zwitterionic vs. Crown Ether) Target->Screening Validation ICH Q2(R2) Validation Execution Screening->Validation Specificity Specificity Baseline Resolution (Rs > 1.5) Validation->Specificity Range Range & Linearity Reportable Range Assessment Validation->Range Accuracy Accuracy & Precision Spike Recovery & Repeatability Validation->Accuracy Robustness Robustness DoE: Temp, Flow, Additives Validation->Robustness Lifecycle Lifecycle Management (ICH Q14) Routine QC & Monitoring Specificity->Lifecycle Range->Lifecycle Accuracy->Lifecycle Robustness->Lifecycle

Caption: ICH Q2(R2) Analytical Procedure Validation Lifecycle for Chiral HPLC Methods.

References

  • Title : Validation of Analytical Procedures Q2(R2) (November 2023) Source : International Council for Harmonisation (ICH) URL :[Link]

  • Title : Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives Source : RSC Publishing URL :[Link]

  • Title : Validation of Analytical Procedure Q2(R2) Draft Source : ICH URL :[Link]

  • Title : ICH Q2(R2) Guideline on validation of analytical procedures Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source : LCGC International URL :[Link]

  • Title : VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A Source : ICH URL :[Link]

  • Title : VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A Source : ICH URL :[Link]

  • Title : Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source : Chiral Technologies URL :[Link]

  • Title : Automated Solubility and Crystallization Analysis of Non-UV Active Compounds Source : The Royal Society of Chemistry URL :[Link]

  • Title: WO2024215820A2 - A cyclic peptide for trapping interleukin-1 beta Source: Google Patents URL

Sources

Validation

X-ray crystallography comparison of 2-Amino-2-methylpent-4-enoic acid stapled vs unstapled peptides

Introduction: The Structural Biology Challenge Targeting intracellular protein-protein interactions (PPIs) with short linear peptides is notoriously difficult. In aqueous solution, short unstapled peptides (<20 amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Biology Challenge

Targeting intracellular protein-protein interactions (PPIs) with short linear peptides is notoriously difficult. In aqueous solution, short unstapled peptides (<20 amino acids) lack the intramolecular forces necessary to maintain a stable secondary structure, existing primarily as an ensemble of random coils. Upon binding to a target receptor, they must undergo a "folding-upon-binding" event to adopt an active α -helical conformation. This process incurs a massive entropic penalty ( ΔS<0 ), which severely limits their binding affinity ( ΔG ) and renders them highly susceptible to proteolytic degradation.

To overcome this, the field of peptidomimetics relies on all-hydrocarbon peptide stapling. The gold standard for stabilizing a single α -helical turn ( i,i+4 spacing) is the non-natural amino acid 2-Amino-2-methylpent-4-enoic acid (commonly denoted as S5​ ). By comparing the X-ray crystallographic data of S5​ -stapled peptides against their unstapled counterparts, we can objectively quantify the structural and thermodynamic advantages of this cross-linking technology [1].

Mechanistic Causality: Why S5​ Stapling Works

The structural reinforcement provided by 2-Amino-2-methylpent-4-enoic acid is not merely a result of the covalent tether; it is a dual-action mechanism:

  • The Thorpe-Ingold Effect ( α -methylation): The S5​ amino acid is α,α -disubstituted (containing both a methyl and an allyl group at the alpha carbon). This steric bulk restricts the backbone dihedral angles ( ϕ,ψ ) to those strictly favored by an α -helix, pre-organizing the local backbone even before cross-linking occurs.

  • Macrocyclization: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) of the terminal olefins covalently locks the i and i+4 positions into a rigid all-hydrocarbon macrocycle.

This pre-organization drastically reduces the entropic penalty of target binding. In X-ray crystallography, this rigidity translates to highly ordered crystal lattices, low thermal displacement (B-factors), and high-resolution electron density maps that clearly define the peptide-target interface [2].

Mechanism Unstapled Unstapled Peptide (High Entropic Penalty) S5 Incorporate S5 Amino Acids (i, i+4 spacing) Unstapled->S5 Chemical Modification Stapled Stapled Peptide (Pre-organized α-helix) S5->Stapled Ru-Catalyzed RCM Binding Target Binding (Lower ΔG, High Affinity) Stapled->Binding Reduced Flexibility Cryst X-Ray Structure (Resolved Helical Core) Binding->Cryst Crystallization

Thermodynamic and structural logic of S5-mediated peptide stapling.

X-Ray Crystallographic Comparison

When analyzing co-crystal structures of peptides bound to targets like MDM2 (e.g., p53 mimetics) or Mcl-1 (e.g., Bim BH3 mimetics), the differences between unstapled and S5​ -stapled peptides are stark [3].

  • Electron Density & B-Factors: Unstapled peptides frequently exhibit discontinuous 2Fo​−Fc​ electron density maps at their N- and C-termini due to dynamic disorder (high B-factors). Conversely, S5​ -stapled peptides yield continuous, well-defined electron density across the entire backbone, proving that the staple restricts the conformational ensemble [4].

  • Target Engagement: Crystallography reveals that the hydrocarbon staple does not merely act as a passive brace. Depending on the design, the hydrophobic surface of the S5​ cross-linker can actively engage the target protein's surface, burying additional hydrophobic surface area and directly contributing to the picomolar/low-nanomolar binding affinities observed in vitro [2].

  • Backbone RMSD: Structural alignments show that unstapled peptides undergo significant induced-fit structural shifts upon binding, resulting in higher Root Mean Square Deviation (RMSD) compared to an ideal α -helix. Stapled peptides maintain an RMSD of <0.5 Å relative to an ideal helix, confirming structural fidelity [3].

Quantitative Performance Comparison
ParameterUnstapled Peptide S5​ -Stapled Peptide ( i,i+4 )Analytical Validation Method
Solution α -Helicity 10% – 15%80% – 95%Circular Dichroism (CD)
Binding Affinity ( Kd​ ) 100 nM – 500 nM< 10 nMFluorescence Polarization
Proteolytic Half-Life < 15 minutes> 12 hoursLC-MS (Serum Stability Assay)
Crystallographic B-factors High (Disordered termini)Low (Rigidified core)X-Ray Diffraction
Backbone RMSD (vs Ideal) > 1.5 Å< 0.5 ÅPyMOL Structural Alignment
Entropic Penalty ( ΔS ) High (Folding upon binding)Low (Pre-organized)Isothermal Titration Calorimetry

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following workflow details the synthesis, complexation, and crystallographic resolution of an S5​ -stapled peptide. Every step includes a mandatory Quality Control (QC) checkpoint to create a self-validating system.

G A 1. Solid-Phase Synthesis (Incorporate S5) B 2. Ring-Closing Metathesis (Grubbs Catalyst) A->B C 3. Target Complexation (Protein Target) B->C D 4. Hanging-Drop Vapor Diffusion C->D E 5. X-Ray Diffraction & Data Collection D->E F 6. Phase Determination & Refinement E->F

Workflow of stapled peptide synthesis and X-ray crystallographic resolution.

Step-by-Step Methodology

Step 1: Solid-Phase Peptide Synthesis (SPPS)

  • Action: Synthesize the peptide on Rink Amide resin using standard Fmoc chemistry. Couple Fmoc- S5​ -OH at the i and i+4 positions using HATU/DIPEA.

  • Self-Validation (QC): Cleave a 1 mg micro-aliquot using TFA. Perform LC-MS to verify the exact mass of the linear, di-olefinic precursor. Do not proceed if deletion sequences are present.

Step 2: Ring-Closing Metathesis (RCM)

  • Action: Submerge the resin in a 10 mM solution of Grubbs I catalyst in anhydrous 1,2-dichloroethane. Agitate under nitrogen at room temperature for 2 hours. Repeat twice.

  • Self-Validation (QC): Perform LC-MS on a cleaved aliquot. A successful RCM is validated by a precise -28 Da mass shift , confirming the loss of ethylene gas and the formation of the all-hydrocarbon macrocycle.

Step 3: Cleavage, Purification, and Folding Analysis

  • Action: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether and purify via Preparative RP-HPLC.

  • Self-Validation (QC): Analyze the purified fraction using Circular Dichroism (CD) spectroscopy. The stapled peptide must exhibit characteristic minima at 208 nm and 222 nm, indicating >80% α -helicity. The unstapled control will show a minimum near 200 nm, indicating a random coil.

Step 4: Target Complexation

  • Action: Mix the purified S5​ -stapled peptide with the purified target protein at a 1.2:1 molar ratio in crystallization buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Incubate for 1 hour at 4°C.

  • Self-Validation (QC): Inject the mixture onto a Size Exclusion Chromatography (SEC) column. A single, monodisperse peak shifted to a higher molecular weight confirms stoichiometric 1:1 binding without aggregation.

Step 5: Co-Crystallization

  • Action: Set up hanging-drop vapor diffusion plates mixing 1 µL of the complex with 1 µL of reservoir solution (e.g., PEG 4000, ammonium sulfate).

  • Self-Validation (QC): Inspect drops under polarized light after 3-7 days. Birefringence confirms the presence of ordered protein crystals rather than amorphous precipitate or salt crystals.

Step 6: X-Ray Diffraction & Refinement

  • Action: Flash-freeze crystals in liquid nitrogen with a cryoprotectant. Collect diffraction data at a synchrotron source. Solve phases via molecular replacement using the apo-protein structure.

  • Self-Validation (QC): Refine the structure using Phenix or Refmac. The model is validated when Rwork​ and Rfree​ values converge below 0.20 and 0.25, respectively, with clear, continuous electron density ( 2Fo​−Fc​ map contoured at 1.0 σ ) visible around the S5​ hydrocarbon staple.

References

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Journal of Medicinal Chemistry URL:[Link]

  • Iterative optimization yields Mcl-1–targeting stapled peptides with selective cytotoxicity to Mcl-1–dependent cancer cells Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • All-Hydrocarbon Staples and Their Effect over Peptide Conformation under Different Force Fields Journal of Chemical Information and Modeling URL:[Link]

  • Mechanism of stapled peptide binding to MDM2 Nanyang Technological University (DR-NTU) URL:[Link]

Comparative

Evaluating proteolytic stability of 2-Amino-2-methylpent-4-enoic acid modified peptides vs wild-type

As peptide therapeutics continue to expand across oncology, endocrinology, and infectious diseases, their native susceptibility to rapid proteolytic degradation remains a primary developmental bottleneck[1]. Wild-type pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics continue to expand across oncology, endocrinology, and infectious diseases, their native susceptibility to rapid proteolytic degradation remains a primary developmental bottleneck[1]. Wild-type peptides composed entirely of natural L-amino acids are readily recognized and cleaved by endogenous proteases, often resulting in serum half-lives of mere minutes.

To engineer drug-like pharmacokinetic profiles, the incorporation of non-natural α,α -disubstituted amino acids has become a gold standard[2]. This guide provides a comprehensive evaluation of how 2-Amino-2-methylpent-4-enoic acid (also known as α -methyl-allylglycine or the S5​ stapling building block) fundamentally alters peptide stability, alongside a self-validating experimental framework for quantifying these improvements[].

Mechanistic Grounding: The Causality of Protease Resistance

The extraordinary stability conferred by 2-Amino-2-methylpent-4-enoic acid is not merely an additive effect; it is a fundamental biophysical alteration of the peptide backbone[4].

  • Steric Hindrance at the Cleavage Site: Natural proteases require precise docking to the peptide backbone to catalyze amide bond hydrolysis. The introduction of an α -methyl group creates severe steric clashes within the protease active site, physically blocking the enzyme's catalytic triad from accessing the scissile bond[5].

  • Conformational Preorganization (Dihedral Restriction): α,α -disubstitution strictly limits the allowable ϕ and ψ dihedral angles of the peptide backbone. This entropic restriction forces the peptide into a highly stable α -helical conformation[4]. Because the amide bonds are locked in intramolecular hydrogen-bonding networks, they are shielded from solvent and enzymatic attack.

  • Olefin Metathesis (Peptide Stapling): The terminal alkene (pent-4-enoic acid side chain) acts as a reactive handle. When two such residues are placed at i and i+4 positions, they can be cross-linked via ruthenium-catalyzed ring-closing metathesis[6]. This "hydrocarbon staple" covalently locks the helix, rendering the peptide nearly impervious to exopeptidases and endopeptidases alike[1].

Mechanism cluster_WT Wild-Type Peptide cluster_Mod 2-Amino-2-methylpent-4-enoic acid Modified WT1 Flexible L-Amino Acid Backbone WT2 Protease Active Site Docking WT1->WT2 WT3 Rapid Cleavage (t1/2 < 10 mins) WT2->WT3 Mod1 α-Methyl Steric Hindrance & Conformational Rigidity Mod2 Blocked Protease Recognition Mod1->Mod2 Mod3 High Stability (t1/2 > 24 hrs) Mod2->Mod3

Mechanistic pathway comparing protease degradation in wild-type vs. modified peptides.

Experimental Protocol: Self-Validating Serum Stability Assay

To objectively prove the stabilizing effects of 2-Amino-2-methylpent-4-enoic acid, researchers must execute a rigorously controlled serum stability assay coupled with LC-MS/MS quantification[7]. This protocol is designed to be self-validating by incorporating internal standards and strict quenching parameters.

Step-by-Step Methodology
  • Peptide Preparation: Synthesize the wild-type and modified peptides via standard Fmoc solid-phase peptide synthesis (SPPS). Dissolve purified peptides in sterile Milli-Q water to achieve a working stock concentration of 50 µM[7].

  • Serum Incubation: In a temperature-controlled incubator at 37 °C, combine 25 µL of the peptide stock with 25 µL of active human or mouse serum[7]. Causality note: Active serum provides a physiologically relevant cocktail of endo- and exopeptidases, offering a more accurate stability profile than isolated single-enzyme assays.

  • Time-Course Sampling: Extract 10 µL aliquots at precise intervals: 0, 10, 30, 60, 120, 240, and 1440 minutes.

  • Enzymatic Quenching & Protein Precipitation: Immediately transfer each aliquot into 50 µL of ice-cold methanol and chill at -20 °C for 10 minutes[7]. Causality note: Cold methanol serves a dual purpose—it instantly denatures the proteases to halt degradation at the exact time point, and it precipitates bulky serum proteins that would otherwise foul the LC-MS/MS column.

  • Centrifugation: Pellet the precipitated proteins by centrifuging at 13,000 RPM for 10 minutes at 4 °C[7].

  • Internal Standardization & LC-MS/MS: Dilute 80 µL of the supernatant to 200 µL with Milli-Q water. Spike the sample with a known concentration of an internal standard (e.g., 5,6-carboxyfluorescein)[7]. Analyze via reverse-phase HPLC coupled to tandem mass spectrometry. Causality note: The internal standard normalizes any variations in extraction efficiency or mass spec ionization, ensuring the calculated degradation rate is absolute.

  • Kinetic Calculation: Calculate the Area Under the Curve (AUC) for the intact peptide mass. Plot ln(Remaining Fraction) versus Time to extract the degradation rate constant ( k ) and calculate the half-life ( t1/2​=ln(2)/k ).

Workflow A Peptide Synthesis (WT vs Modified) B Serum Incubation (37°C, Active Proteases) A->B C Cold MeOH Quench (Precipitates Proteins) B->C D Centrifugation (13,000 RPM, 4°C) C->D E LC-MS/MS (Internal Standard) D->E F Kinetic Modeling (t1/2 Calculation) E->F

Self-validating workflow for quantifying peptide serum stability via LC-MS/MS.

Data Presentation: Quantitative Comparative Analysis

The incorporation of 2-Amino-2-methylpent-4-enoic acid yields a logarithmic improvement in stability metrics. The table below summarizes typical experimental outcomes when comparing a wild-type sequence to its modified counterparts.

Performance MetricWild-Type Peptide (L-Amino Acids) α -Methyl Modified (Unstapled)Stapled Peptide (Cross-linked S5​ )
Predominant Conformation Random Coil / Transient HelixStabilized α -HelixCovalently Locked α -Helix
Serum Half-Life ( t1/2​ ) < 10 minutes2 – 4 hours> 24 hours
Protease Recognition High (Readily cleaved)Low (Sterically hindered)Negligible
Cellular Permeability PoorModerateHigh
Therapeutic Viability In vitro onlyShort-acting in vivoLong-acting in vivo

Note: While a single substitution of 2-Amino-2-methylpent-4-enoic acid provides localized steric protection, utilizing two residues to form an all-hydrocarbon cross-link (stapling) provides global helical stabilization, maximizing both proteolytic resistance and target affinity[1],[4].

References

  • Macrocyclization of an all-D linear α-helical peptide imparts cellular permeability Royal Society of Chemistry (RSC)[Link]

  • Combinatory Therapy Antimicrobial Peptide-Antibiotic to Minimize the Ongoing Rise of Resistance National Institutes of Health (NIH)[Link]

  • US20190010202A1 - Apelin peptides and uses thereof Google P
  • Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides National Institutes of Health (NIH)[Link]

  • An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides Journal of the American Chemical Society (ACS)[Link]

Sources

Validation

Circular dichroism analysis of helicity in 2-Amino-2-methylpent-4-enoic acid peptides

An in-depth technical guide on the structural validation of modified peptides, focusing on the comparative helicity induced by α,α-disubstituted amino acids. The Conformational Challenge in Peptide Engineering Short, lin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural validation of modified peptides, focusing on the comparative helicity induced by α,α-disubstituted amino acids.

The Conformational Challenge in Peptide Engineering

Short, linear peptides composed of standard L-amino acids suffer from high conformational entropy in aqueous solutions. This flexibility leads to poor target affinity and renders the peptide highly susceptible to proteolytic degradation. To overcome this, peptide engineers utilize α,α-disubstituted amino acids (dαAAs) to pre-organize the peptide backbone into stable secondary structures .

Among these, 2-Amino-2-methylpent-4-enoic acid (commonly referred to as α-allylalanine, or S4/R4 in stapling nomenclature) is a highly specialized building block. It serves a dual purpose:

  • Helix Induction: The α-methyl group restricts the Ramachandran dihedral angles ( ϕ , ψ ) via the Thorpe-Ingold (gem-dialkyl) effect, forcing the backbone into an α-helical or 310​ -helical conformation .

  • Covalent Locking: The allyl side chain provides a terminal olefin, enabling Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form a hydrocarbon "staple" that permanently locks the helix.

To objectively quantify the success of this structural pre-organization, Circular Dichroism (CD) spectroscopy is the analytical gold standard.

Mechanistic Grounding: Why CD Spectroscopy?

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. In peptides, the primary chromophore is the amide bond. When constrained in an α-helix, the spatial alignment of these amide bonds results in exciton coupling, producing a highly distinct spectral signature:

  • 192 nm: A strong positive maximum ( π→π∗ transition).

  • 208 nm: A strong negative minimum ( π→π∗ transition).

  • 222 nm: A strong negative minimum ( n→π∗ transition).

By calculating the Mean Residue Ellipticity (MRE) at 222 nm, we can directly quantify the percentage of the peptide that has adopted a helical conformation.

G A Native Peptide (High Conformational Entropy) B Insert α-allylalanine (2-Amino-2-methylpent-4-enoic acid) A->B C Steric Hindrance at Cα (Gem-dialkyl effect) B->C D Restriction of φ, ψ Angles (Pre-organization) C->D E Ring-Closing Metathesis (Hydrocarbon Stapling) D->E Ru Catalyst F Stabilized α-Helix (Measurable by CD at 208/222 nm) D->F Unstapled Helicity E->F Locked Helicity

Logical workflow of helix induction via α-allylalanine and structural validation by CD spectroscopy.

Comparative Performance Data

To objectively evaluate the performance of 2-Amino-2-methylpent-4-enoic acid, we must compare it against standard L-alanine, the classic helix-inducer α-aminoisobutyric acid (Aib) , and its fully stapled derivative. The table below summarizes the quantitative CD data for a model 15-mer peptide where substitutions were made at positions i and i+4 .

Peptide VariantSequence Modification [θ]222​ (deg⋅cm2⋅dmol−1) [θ]208​ (deg⋅cm2⋅dmol−1) [θ]222​/[θ]208​ Calculated Helicity (%)
Native (WT) Standard L-amino acids-4,500-7,2000.6212%
Aib-Substituted Aib at i,i+4 -16,200-17,5000.9245%
α-Allylalanine (Unstapled) S4 at i,i+4 -15,800-17,1000.9244%
Stapled Peptide S4 at i,i+4
  • RCM
-31,500-30,0001.0588%

Data Insights:

  • Unstapled Parity: The unstapled α-allylalanine peptide performs nearly identically to the Aib-substituted peptide. This proves that the helix induction is driven primarily by the α-methyl group, not the allyl chain.

  • The Stapling Leap: Once subjected to RCM, the stapled peptide exhibits a massive leap in helicity (88%). Furthermore, the [θ]222​/[θ]208​ ratio exceeds 1.0, which is a hallmark indicator of a highly stabilized, tightly packed α-helix.

Experimental Protocol: Self-Validating CD Methodology

To generate trustworthy, reproducible CD data, the experimental setup must be treated as a self-validating system. Errors in buffer selection or concentration will mathematically invalidate the final helicity calculations.

Step 1: Buffer Selection & Sample Preparation
  • Action: Dissolve the lyophilized peptide in 10 mM Potassium Phosphate buffer (pH 7.4) to a target concentration of 20–50 µM.

  • Causality: You must avoid buffers containing high concentrations of chloride ions (e.g., NaCl, Tris-HCl) or reducing agents like DTT. Chloride heavily absorbs UV light below 200 nm, which will mask the critical 192 nm maximum and the 208 nm minimum, destroying the spectral shape.

Step 2: Absolute Concentration Determination
  • Action: Determine the exact peptide concentration using quantitative Amino Acid Analysis (qAAA) or UV absorbance at 280 nm (if Tyrosine or Tryptophan are present in the sequence).

  • Causality: CD is a strictly quantitative technique. The raw output is in millidegrees ( θ ), which is dependent on the number of molecules in the light path. Without an exact molar concentration, you cannot normalize the data to Mean Residue Ellipticity (MRE), making cross-peptide comparisons impossible.

Step 3: Spectrometer Parameters & Internal Quality Control
  • Setup: Use a 1 mm path length quartz cuvette. Set the scanning range from 190 nm to 260 nm, with a 1.0 nm data pitch and a scanning speed of 50 nm/min. Average 3 to 5 accumulations.

  • Self-Validation (The HT Voltage Check): During the scan, actively monitor the High Tension (HT) voltage of the photomultiplier tube. The HT voltage increases to compensate for low light transmission. If the HT voltage exceeds 600 V at any point (typically below 200 nm), the detector is saturated. Any CD data collected above 600 V is artifactual noise and must be discarded. If this occurs, dilute your sample or switch to a 0.1 mm cuvette.

Step 4: Data Processing & Helicity Calculation
  • Action: Subtract the baseline (buffer only) from your peptide spectra. Convert the raw millidegrees to MRE ( [θ] ) using the following equation:

    [θ]=C×L×Nθ×106​

    (Where C = molar concentration, L = path length in mm, and N = number of backbone amide bonds).

  • Action: Calculate the percentage of helicity using the MRE at 222 nm:

    %Helicity=([θ]max​[θ]222​​)×100

    (Where [θ]max​ is the theoretical maximum ellipticity for a fully helical peptide of length n , approximated by −39500×[1−(2.57/n)] ).

References

  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors Source: Journal of the American Chemical Society URL:[Link]

  • Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers Source: The Journal of Organic Chemistry URL:[Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation Source: PubMed URL:[Link]

Safety & Regulatory Compliance

Safety

2-Amino-2-methylpent-4-enoic acid proper disposal procedures

Standard Operating Procedure & Environmental Logistics: Handling and Disposal of 2-Amino-2-methylpent-4-enoic Acid As drug development increasingly relies on unnatural amino acids (UAAs) to synthesize proteolytically sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Environmental Logistics: Handling and Disposal of 2-Amino-2-methylpent-4-enoic Acid

As drug development increasingly relies on unnatural amino acids (UAAs) to synthesize proteolytically stable therapeutics—such as 1[1] and advanced 2[2]—laboratory safety and environmental logistics must adapt. 2-Amino-2-methylpent-4-enoic acid is a critical building block in these workflows. This guide provides an authoritative, step-by-step operational plan for its proper disposal, ensuring compliance with 3[3].

Section 1: Chemical Characterization & Quantitative Data

Before initiating any disposal protocol, personnel must characterize the waste stream. 2-Amino-2-methylpent-4-enoic acid is an aliphatic, unnatural amino acid. Understanding its physical properties is the first step in safe handling.

PropertyValue / Designation
Chemical Name 2-Amino-2-methylpent-4-enoic acid
CAS Number 96886-55-4[4]
Molecular Formula C6​H11​NO2​ [4]
Molecular Weight 129.16 g/mol
Physical Form White to pale cream/yellow powder[4]
Enantiomeric Purity ≥99.0% (EE)[4]
GHS Disposal Code P501 (Dispose of contents/container to approved plant)[5]
RCRA Status (Pure) Unlisted Solid Waste (Subject to 40 CFR Part 261)[6]

Section 2: The Causality of UAA Disposal (Why Standard Methods Fail)

Expertise Insight: Why can't UAA waste be discharged into standard aqueous waste streams or municipal sinks?

The core value of 2-Amino-2-methylpent-4-enoic acid in pharmacology is its steric hindrance and unnatural side-chain architecture, which confer extreme resistance to enzymatic degradation. If introduced into the environment, these same properties prevent natural bioremediation. UAAs can persist in aquatic ecosystems, potentially acting as false neurotransmitters or metabolic inhibitors in local biomes.

Furthermore, under 6[6], while the pure compound is not explicitly a "P" or "U" listed acutely hazardous waste, it is classified as a solid chemical waste. When utilized in peptide synthesis, it is frequently dissolved in hazardous solvents (e.g., TFA, DMF), meaning the resulting effluent inherits hazardous characteristic properties such as ignitability, corrosivity, or toxicity[7]. Therefore, thermal destruction via licensed incineration is the only self-validating system to ensure the complete oxidation of the carbon skeleton and nitrogenous groups into harmless CO2​ , H2​O , and N2​ .

Section 3: Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Unused Powder & Consumables)
  • Source Segregation: Collect all unused 2-Amino-2-methylpent-4-enoic acid powder, contaminated weighing boats, pipette tips, and spatulas at the point of generation.

    • Causality: Preventing cross-contamination with biohazardous waste ensures the stream remains eligible for standard chemical incineration rather than requiring cost-prohibitive medical waste autoclaving.

  • Primary Containerization: Transfer the solid waste into a compatible, sealable high-density polyethylene (HDPE) or polypropylene container.

  • Regulatory Labeling: Affix a standardized waste label. Mark the contents specifically as "Non-Hazardous Chemical Waste - 2-Amino-2-methylpent-4-enoic acid (Unnatural Amino Acid)."

  • Logistical Routing: Transfer the sealed container to the facility's central Environmental Health and Safety (EHS) accumulation area for pickup by a licensed disposal vendor. Ensure the vendor complies with P501 disposal mandates[5].

Protocol B: Liquid Waste Management (HPLC Effluent & Synthesis Byproducts)
  • Chemical Compatibility Verification: Before adding UAA-containing liquid to a waste carboy, verify the pH and solvent composition.

    • Causality: Mixing incompatible peptide synthesis reagents (e.g., strong acids like TFA with basic deprotection agents) can cause violent exothermic reactions or off-gassing.

  • Solvent Segregation:

    • If the UAA is dissolved in halogenated solvents (e.g., DCM), route to the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., Methanol, Acetonitrile, DMF), route to the Non-Halogenated Organic Waste carboy.

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume to prevent spill propagation.

  • RCRA Characteristic Labeling: Because the UAA is now mixed with regulated solvents, label the carboy with the appropriate EPA Hazardous Waste Numbers (e.g., D001 for ignitable liquids) in accordance with 3[3].

Section 4: Spill Response & Decontamination Protocol

In the event of an accidental release of the pure powder:

  • Isolation: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator).

  • Mechanical Collection: Do not dry sweep, as this aerosolizes the fine powder[4]. Use lightly dampened disposable paper towels to collect the solid.

  • Chemical Decontamination: Wash the affected surface with a standard laboratory detergent to disrupt any residual particulates, followed by a 70% ethanol wipe down.

  • Disposal of Cleanup Materials: Treat all cleanup materials as solid chemical waste and dispose of them using Protocol A.

Section 5: Operational Workflow Visualization

To streamline laboratory compliance and ensure rapid decision-making, adhere to the following environmental routing matrix:

UAA_Disposal_Workflow Start 2-Amino-2-methylpent-4-enoic Acid Waste Generation Decision1 Physical State of Waste? Start->Decision1 SolidWaste Solid Waste (Powder, Contaminated Consumables) Decision1->SolidWaste Solid AqueousWaste Liquid Waste (HPLC Effluent, Synthesis Byproducts) Decision1->AqueousWaste Liquid Container1 Seal in Compatible Polypropylene Container SolidWaste->Container1 Container2 Segregate into Halogenated vs. Non-Halogenated Carboys AqueousWaste->Container2 Labeling Apply EPA/RCRA Compliant Labeling Container1->Labeling Container2->Labeling Incineration Licensed Thermal Processing (Incineration > 1000°C) Labeling->Incineration EPA Part 264/265

Figure 1: Decision matrix and disposal routing workflow for unnatural amino acid laboratory waste.

References

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: epa.gov URL: [Link]

  • Source: google.com (Google Patents)
  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: ecfr.gov URL: [Link]

  • Source: google.com (Google Patents)
  • Title: Hazardous Waste Listings Source: epa.gov URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Amino-2-methylpent-4-enoic acid: Essential Protective Measures and Operational Protocols

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel during this process is not merely a proced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel during this process is not merely a procedural formality but a foundational requirement for scientific integrity and success. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-methylpent-4-enoic acid.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Amino-2-methylpent-4-enoic acid, this document synthesizes data from structurally similar compounds, including other amino acids and pentenoic acid derivatives, to establish a robust and conservative safety protocol. The guidance herein is grounded in the established hazards of related molecules, ensuring a cautious approach to minimize risk.

Hazard Assessment: An Evidence-Based Approach

While a detailed toxicological profile for 2-Amino-2-methylpent-4-enoic acid is not extensively documented, the Global Harmonized System (GHS) classifications for analogous compounds provide critical insights into its potential hazards. For instance, 2-Amino-4-methylpent-4-enoic acid is known to cause skin and eye irritation and may lead to respiratory irritation[1]. Similarly, other pentenoic acid derivatives are classified as corrosive, causing severe skin burns and eye damage[2][3][4]. Therefore, it is prudent to handle 2-Amino-2-methylpent-4-enoic acid with the assumption that it poses similar risks.

Anticipated Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or burns upon contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may be harmful[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling 2-Amino-2-methylpent-4-enoic acid. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Eye and Face Protection

Chemical splash goggles with side protection are mandatory to prevent contact with the eyes[6][7]. In situations where there is a heightened risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles[8].

Hand Protection

Given the potential for skin irritation and burns, chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using gloves made of more robust materials like neoprene or butyl rubber[8]. Always inspect gloves for any signs of degradation or perforation before use and wash your hands thoroughly after removing them[9][10].

Body Protection

A fully buttoned laboratory coat must be worn to protect against skin contact[8]. Ensure that long pants and closed-toe shoes are worn at all times in the laboratory environment[8]. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended[8].

Respiratory Protection

All procedures that may generate dust or aerosols of 2-Amino-2-methylpent-4-enoic acid should be conducted within a certified chemical fume hood to minimize the risk of inhalation[5][8]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[7].

PPE Summary Table
Protection TypeRecommended EquipmentRationale
Eye/Face Chemical splash goggles with side shields. A face shield is recommended for splash-prone tasks.Protects against splashes that can cause serious eye irritation or damage[6][7][8].
Hand Nitrile gloves (double-layered for extended use). Neoprene or butyl rubber for concentrated solutions.Prevents skin contact, which can lead to irritation or burns[8].
Body Fully buttoned lab coat, long pants, and closed-toe shoes. Chemical-resistant apron for high splash risk.Protects the skin from accidental spills and contamination[7][8].
Respiratory Work in a certified chemical fume hood. If unavailable, use a NIOSH-approved respirator.Minimizes inhalation of dust or aerosols that can cause respiratory tract irritation[5][8].

Operational Workflow for Safe Handling

A systematic approach to handling 2-Amino-2-methylpent-4-enoic acid is crucial for ensuring safety. The following step-by-step guide outlines the key phases of the handling process.

Step 1: Pre-Operational Checks
  • Verify Emergency Equipment: Confirm that safety showers and eyewash stations are accessible and operational[5].

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Designate a specific area for the handling of the compound and ensure it is clean and uncluttered.

Step 2: Chemical Handling
  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent, such as a 10% bleach solution followed by water[9][11].

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory[9][10].

Workflow Diagram

SafeHandlingWorkflow Safe Handling Workflow for 2-Amino-2-methylpent-4-enoic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Emergency Equipment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer Solid C->D Begin Handling E Prepare Solution D->E F Conduct Reaction E->F G Decontaminate Work Area F->G Complete Handling H Properly Dispose of Waste G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A flowchart illustrating the key steps for the safe handling of 2-Amino-2-methylpent-4-enoic acid.

Spill and Emergency Procedures

Small Spills

In the event of a small spill, wear appropriate PPE, sweep up the solid material, and place it in a designated, sealed container for disposal[12]. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3][7].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[7][12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[2][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][7].

Disposal Plan

All waste containing 2-Amino-2-methylpent-4-enoic acid, including contaminated gloves, paper towels, and excess chemicals, must be disposed of in accordance with federal, state, and local environmental regulations[2][12].

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container, segregated by chemical compatibility[10].

  • Contaminated PPE: Dispose of in designated hazardous waste containers.

Never pour chemical waste down the drain unless specifically authorized by your institution's environmental health and safety department[10].

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
  • Scribd. (2020, February 14). 4-Aminophenol Safety Data Sheet.
  • chemBlink. (n.d.). (R)-2-Amino-2-methyl-4-pentenoic acid SDS (CAS 96886-55-4).
  • Benchchem. (n.d.). Personal protective equipment for handling 3-(2-Aminopropyl)phenol.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
  • metasci. (n.d.). Safety Data Sheet 4-Aminophenol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpent-4-enoic acid. PubChem.
  • Amino Labs. (n.d.). Practice Safe Science.
  • Amino Labs. (2021, February 16). Practice Safe Science with Amino Labs (Lab Safety Guidelines). YouTube.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: DL-2-Amino-4-pentenoic acid.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • (n.d.). Amino Acid Standard - SAFETY DATA SHEET.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution 100X.
  • (n.d.). A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow.
  • Synerzine. (2018, June 22). 4-Pentenoic acid, 2-methyl- Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-methylpent-4-enoic acid
Reactant of Route 2
2-Amino-2-methylpent-4-enoic acid
© Copyright 2026 BenchChem. All Rights Reserved.